molecular formula C7H3BrFIO2 B8587259 5-Bromo-3-fluoro-2-iodobenzoic acid

5-Bromo-3-fluoro-2-iodobenzoic acid

Cat. No.: B8587259
M. Wt: 344.90 g/mol
InChI Key: ILUGROLBSCCPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluoro-2-iodobenzoic acid ( 1335511-41-5) is a high-value aromatic building block specifically designed for advanced research and development. With a molecular formula of C 7 H 3 BrFIO 2 and a molecular weight of 344.90 g/mol, this compound is a trifunctional scaffold featuring bromo, fluoro, and iodo substituents on a benzoic acid core . This unique arrangement makes it an exceptionally versatile intermediate in synthetic organic and medicinal chemistry. Its primary research value lies in its application as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the bromo and iodo groups offer distinct reactivity profiles for sequential functionalization. The presence of multiple halogens also allows for further structural elaboration through nucleophilic aromatic substitution, particularly with the activated fluorine atom. Researchers utilize this compound in the synthesis of complex molecules for pharmaceutical targeting, agrochemicals, and the development of novel materials . This product is classified with the signal word "Warning" and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

5-bromo-3-fluoro-2-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)

InChI Key

ILUGROLBSCCPCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)F)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-iodobenzoic Acid: A Keystone Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-iodobenzoic acid, a highly functionalized aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core chemical structure, physicochemical properties, reactivity, and strategic applications. We will explore not just the "what" but the "why," offering insights into its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Identity: Structure and Chemical Descriptors

5-Bromo-3-fluoro-2-iodobenzoic acid is a polysubstituted benzene derivative, featuring a carboxylic acid group and three distinct halogen atoms (bromine, fluorine, and iodine). This unique arrangement of functional groups, each with different steric and electronic properties, makes it a highly valuable and versatile intermediate in multi-step organic synthesis. The iodine and bromine atoms serve as orthogonal synthetic handles for various cross-coupling reactions, while the fluorine atom can be used to modulate the electronic properties and metabolic stability of target molecules.

Caption: Chemical structure of 5-Bromo-3-fluoro-2-iodobenzoic acid.

The strategic placement of these groups allows for selective and sequential reactions, a critical feature for constructing complex molecular architectures.

Identifier Value
IUPAC Name 5-Bromo-3-fluoro-2-iodobenzoic acid
CAS Number 1335511-41-5[1]
Molecular Formula C₇H₃BrFIO₂[1][2][3]
Molecular Weight 344.90 g/mol [1][2][3]
SMILES O=C(O)C1=CC(Br)=CC(F)=C1I[1]

Physicochemical Properties

The physical properties of this compound are characteristic of a solid organic acid. Understanding these properties is crucial for handling, storage, and designing reaction conditions.

Property Value / Description Significance
Appearance Off-white to light yellow powder/solid.[4]Visual confirmation of material purity.
Solubility Slightly soluble in water, soluble in methanol and other polar organic solvents.[4]Dictates solvent choice for reactions and purification.
Storage Store sealed in a dry, dark place, often at 2-8°C.[2][3]Light and moisture sensitivity requires controlled storage to prevent degradation.
Predicted pKa ~2.47 ± 0.10 (Predicted for a similar isomer)[4]Indicates strong acidic nature, relevant for acid-base reactions and salt formation.
Predicted LogP 2.891 (Predicted for a similar isomer)[2]Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability.

Synthesis and Chemical Reactivity

synthesis_workflow A 2-Amino-5-bromo-3-fluorobenzoic Acid (Precursor) B Diazotization (NaNO₂, HCl, 0°C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Iodination (KI) C->D Step 2 E 5-Bromo-3-fluoro-2-iodobenzoic Acid (Final Product) D->E Product

Caption: Plausible Sandmeyer reaction workflow for synthesis.

Reactivity Insights:

The true value of this molecule lies in its differential reactivity, providing a toolkit for the synthetic chemist.

  • Carboxylic Acid Group: This group is a versatile handle for standard transformations. It can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse side chains or linking to other molecular fragments.

  • Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Stille couplings, making it the primary choice for introducing new carbon-carbon or carbon-heteroatom bonds. This reactivity is due to the lower bond dissociation energy of the C-I bond compared to C-Br.

  • Carbon-Bromine (C-Br) Bond: The C-Br bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This difference in reactivity allows for sequential, site-selective functionalization. One can first perform a coupling reaction at the iodo position, and then, by changing the catalyst or conditions, perform a second, different coupling at the bromo position.

  • Fluorine Atom: The fluorine atom is generally unreactive under typical synthetic conditions. Its primary role is electronic; as a highly electronegative atom, it withdraws electron density from the aromatic ring, influencing the reactivity of the other positions. In a medicinal chemistry context, the introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins.[5][6]

Applications in Drug Discovery and Materials Science

Halogenated organic compounds are foundational in modern drug development.[6] The inclusion of fluorine, in particular, is a well-established strategy for enhancing the pharmacological profile of a drug candidate.[5]

5-Bromo-3-fluoro-2-iodobenzoic acid serves as a quintessential "building block." It is not typically the final, active molecule but rather a key intermediate used to construct more elaborate molecular frameworks. Its utility is in providing a rigid, pre-functionalized scaffold onto which other groups can be precisely attached. For example, it could be used in the synthesis of kinase inhibitors, where a substituted phenyl ring often forms the core of the molecule that sits in the ATP-binding pocket of the enzyme.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this reagent, the following is an exemplary, field-proven protocol for a Suzuki cross-coupling reaction at the more reactive C-I position. This protocol is self-validating, incorporating standard best practices for this type of transformation.

Objective: To selectively couple a boronic acid to the 2-position of 5-Bromo-3-fluoro-2-iodobenzoic acid.

Materials:

  • 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon source (for inert atmosphere)

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A Combine Reagents: - 5-Bromo-3-fluoro-2-iodobenzoic acid - Arylboronic acid - K₂CO₃ B Add Solvent: (Dioxane/Water) A->B C Degas Mixture: (N₂/Ar bubbling for 15 min) B->C D Add Catalyst: (Pd(OAc)₂ + PPh₃) C->D E Heat Reaction: (e.g., 80-100°C) D->E F Monitor Progress: (TLC or LC-MS) E->F G Cool to RT & Filter F->G H Acidify Aqueous Layer: (e.g., 1M HCl to pH ~2) G->H I Extract with Organic Solvent: (e.g., Ethyl Acetate) H->I J Dry, Filter, Concentrate I->J K Purify: (Column Chromatography or Recrystallization) J->K

Caption: Step-by-step workflow for a Suzuki coupling experiment.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture. The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration).

  • Inerting the System: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Preparation & Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle forward at an appreciable rate.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-benzoic acid is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and filter to remove any inorganic solids. Transfer the filtrate to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is approximately 2, which protonates the carboxylic acid to ensure it partitions into the organic layer.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the final product.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential. The information below is based on data for structurally similar compounds and represents best practices.[7][8]

Safety Aspect Guideline
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Signal Word Warning.[7][8]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood.[9]
Storage & Handling Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10] Avoid formation of dust.[7]

Conclusion

5-Bromo-3-fluoro-2-iodobenzoic acid is more than just a chemical; it is a strategic tool for molecular construction. Its trifunctional halogen pattern offers a platform for selective, sequential modification, enabling the efficient synthesis of complex and novel chemical entities. For researchers in medicinal chemistry and materials science, this building block provides a reliable and versatile starting point for innovation, underscoring the principle that a molecule's true potential is defined by the possibilities it creates.

References

  • ChemScene. (n.d.). 3-Bromo-5-fluoro-2-iodobenzoic acid.
  • ChemScene. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, February 27).
  • BLD Pharm. (n.d.). 5-Bromo-3-fluoro-2-iodobenzoic acid.
  • Dana Bioscience. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid 250mg.
  • PubChem. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-iodobenzoic acid.
  • MilliporeSigma. (n.d.). 5-Fluoro-2-iodobenzoic acid 97.
  • Thermo Fisher Scientific. (2025, October 24).
  • Fisher Scientific. (2015, June 2).
  • SpectraBase. (n.d.). 5-Bromo-1,3-difluoro-2-iodobenzene.
  • MilliporeSigma. (n.d.). 5-Bromo-2-iodobenzoic acid 97.
  • Advanced ChemBlocks. (2026, February 12). 5-Bromo-2-fluoro-3-formylbenzoic acid.
  • ChemScene. (n.d.). 2-Bromo-5-fluoro-3-iodobenzoic acid.
  • Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
  • ChemicalBook. (2026, January 13). 3-BROMO-5-IODOBENZOIC ACID.
  • PubChem. (n.d.). 3-Fluoro-5-iodobenzoic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-iodobenzoic acid synthesis.
  • ChemBK. (2024, April 9). 2-Fluoro-5-iodobenzoic acid.
  • Echemi. (n.d.).
  • Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluorobenzoic Acid.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). European Journal of Medicinal Chemistry.
  • ChemicalBook. (2026, January 13). 5-Fluoro-2-iodobenzoic acid.
  • Texium. (2018, March 21).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
  • Chemsrc. (2025, August 23). 3-Bromo-5-iodobenzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-iodobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97.

Sources

Chemo-Structural Analysis & Synthetic Utility of 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

5-Bromo-3-fluoro-2-iodobenzoic acid is a highly functionalized aromatic scaffold utilized primarily as a regioselective building block in the synthesis of complex pharmaceutical agents and agrochemicals. Its utility stems from the "halogen dance" capability—the presence of three distinct halogen atoms (F, Br, I) with varying bond dissociation energies, allowing for sequential, orthogonal cross-coupling reactions.

Core Identity
  • IUPAC Name: 5-Bromo-3-fluoro-2-iodobenzoic acid[1]

  • Isomeric Precision: This specific isomer places the iodine atom at the ortho position (C2) relative to the carboxylic acid, the fluorine at meta (C3), and the bromine at meta (C5).

  • Key Application: Sequential Pd-catalyzed arylation (Suzuki-Miyaura) and amidation.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in multi-step synthesis. The values below distinguish between the average mass (for bulk weighing) and the monoisotopic mass (for mass spectrometry identification).

Quantitative Data Table
PropertyValueTechnical Context
Molecular Formula C₇H₃BrFIO₂ Confirmed stoichiometry.
Average Molecular Weight 344.90 g/mol Used for molarity calculations and reagent weighing.
Monoisotopic Mass 343.834 g/mol Based on ⁷⁹Br (50.7%) and ¹²⁷I (100%).
Exact Mass (⁸¹Br Isotope) 345.832 g/mol The M+2 peak in MS will be approx. equal intensity to M peak (1:1 Br isotope ratio).
Calculated LogP ~2.90 Moderate lipophilicity; likely membrane permeable.
pKa (Acid) ~2.4 - 2.6 Significantly more acidic than benzoic acid (4.2) due to the ortho-iodo and meta-fluoro electron-withdrawing effects.
Appearance Off-white to pale yellow solidSensitive to light (iodine liberation).[2] Store in amber vials.

Synthetic Logic & Methodology

Synthesizing this specific isomer requires a strategy that installs the halogens in an order that respects electronic directing effects.[3] Direct halogenation of benzoic acid is non-selective. The most robust route utilizes 2-amino-3-fluorobenzoic acid as the starting material, exploiting the amino group's strong directing power before converting it to iodine via the Sandmeyer reaction.

Step-by-Step Protocol
Stage 1: Regioselective Bromination
  • Precursor: 2-Amino-3-fluorobenzoic acid (CAS: 825-22-9).

  • Reagent: N-Bromosuccinimide (NBS).[4]

  • Solvent: DMF (Dimethylformamide).[4]

  • Mechanism: The amino group at C2 strongly activates the para position (C5). The fluorine at C3 also directs ortho/para, reinforcing substitution at C5.

  • Protocol:

    • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in DMF at -10 °C.

    • Add NBS (1.0 eq) dropwise over 30 minutes.

    • Stir for 1 hour at -10 °C, then warm to RT.

    • Quench with water; precipitate is collected by filtration.

    • Product: 2-Amino-5-bromo-3-fluorobenzoic acid.[4]

Stage 2: Sandmeyer Iodination (The Critical Transformation)
  • Reagents: NaNO₂ (Sodium Nitrite), HCl, KI (Potassium Iodide).[5]

  • Mechanism: Diazotization converts the C2-amine into a diazonium salt (N₂⁺), a superb leaving group. Displacement by iodide occurs via a radical-nucleophilic aromatic substitution (S_RN_1) mechanism catalyzed by copper or simple thermal activation.

  • Protocol:

    • Suspend 2-amino-5-bromo-3-fluorobenzoic acid in 6M HCl at 0 °C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 5 °C. (Formation of diazonium salt).

    • Stir for 30 mins.

    • Add a solution of KI (2.5 eq) dropwise. Caution: Vigorous evolution of N₂ gas.

    • Heat to 60 °C for 1 hour to ensure complete displacement.

    • Workup: Treat with aqueous NaHSO₃ (sodium bisulfite) to reduce free iodine (purple color removal). Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water.[5]

Synthetic Workflow Diagram

SynthesisPath start Start: 2-Amino-3-fluorobenzoic acid nbs Bromination (NBS, DMF, -10°C) start->nbs Electrophilic Subst. inter Intermediate: 2-Amino-5-bromo-3-fluorobenzoic acid nbs->inter C5-Br Installation diazo Diazotization (NaNO2, HCl, 0°C) inter->diazo Amine Activation sandmeyer Iodine Displacement (KI, 60°C) diazo->sandmeyer N2+ Formation final Target: 5-Bromo-3-fluoro-2-iodobenzoic acid sandmeyer->final Radical Subst.

Caption: Step-wise synthesis exploiting the directing power of the amino group followed by Sandmeyer transformation.

Analytical Characterization (Self-Validation)

To validate the synthesis, researchers must confirm the presence of all three halogens and the correct regiochemistry.

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotope pattern.

    • M-H (Negative Mode): 342.8 and 344.8 (approx 1:1 ratio due to ⁷⁹Br/⁸¹Br).

    • Note: Iodine is monoisotopic (127), so the splitting is driven entirely by Bromine.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • You will observe two distinct aromatic singlets (or doublets with small meta-coupling).

    • Proton A (H6): Located ortho to the carboxyl. Expected shift: δ 7.6 - 7.9 ppm.

    • Proton B (H4): Located between F and Br. Expected shift: δ 7.8 - 8.1 ppm (deshielded by ortho-F and ortho-Br).

    • Differentiation: H4 will show a large ³J_H-F coupling constant (~8-10 Hz), whereas H6 will show a smaller ⁴J_H-F coupling.

  • ¹⁹F NMR:

    • Single peak, typically around -100 to -120 ppm, showing coupling to H4.

Chemoselectivity & Drug Design Utility

The "Reason for Being" of this molecule is its ability to undergo orthogonal cross-coupling. The bond dissociation energies (C-I < C-Br < C-F) allow for a programmable assembly of drug scaffolds.

  • Site A (C2-Iodo): Most Reactive. Reacts in Pd-catalyzed Suzuki-Miyaura coupling at Room Temperature. Used to install the first aryl/alkyl group.

  • Site B (C5-Bromo): Moderately Reactive. Requires elevated temperatures (60-80 °C) or specialized phosphine ligands (e.g., XPhos, Buchwald precatalysts) to react. This allows the C2-I site to be reacted first without touching the C5-Br site.

  • Site C (C3-Fluoro): Least Reactive. Generally inert to Pd-coupling. It serves as a metabolic blocker (preventing oxidation) or can be used for S_NAr reactions if the ring is sufficiently electron-deficient.

Orthogonal Reactivity Map

Reactivity center 5-Bromo-3-fluoro-2-iodobenzoic acid site_i Site 1 (C-I) High Reactivity (Suzuki RT, Sonogashira) center->site_i First Functionalization site_br Site 2 (C-Br) Medium Reactivity (Heck/Suzuki >60°C) center->site_br Second Functionalization site_cooh Site 3 (COOH) Amide Coupling (EDC/HATU) center->site_cooh Scaffold Attachment

Caption: Hierarchy of reactivity allowing sequential, selective modification of the scaffold.

References

  • ChemicalBook. (2025). 2-Amino-5-bromo-3-fluorobenzoic acid Properties and Synthesis. Retrieved from

  • Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from

  • BenchChem. (2025).[6] 3-Bromo-5-fluoro-4-iodobenzoic acid and Isomer Derivatives: Structure and Reactivity. (Used for comparative halogen reactivity data).[3] Retrieved from

  • Sigma-Aldrich. (2025). 5-Bromo-2-iodobenzoic acid Product Specification. (Reference for base scaffold properties). Retrieved from

  • ChemScene. (2025). Isomer Data: 5-Bromo-2-fluoro-3-iodobenzoic acid. (Used to verify calculated MW and Formula consistency across isomers). Retrieved from

Sources

Technical Monograph: 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Informatics

Target Compound: 5-Bromo-3-fluoro-2-iodobenzoic acid CAS Registry Number: 1335511-41-5 Molecular Formula: C₇H₃BrFIO₂ Molecular Weight: 344.90 g/mol

Structural Identifiers

The following identifiers are generated based on the specific regiochemistry of the target (Carboxyl at 1, Iodo at 2, Fluoro at 3, Bromo at 5).

Identifier TypeString
SMILES OC(=O)C1=C(I)C(F)=CC(Br)=C1
InChI InChI=1S/C7H3BrFIO2/c8-3-1-4(9)5(10)2-6(3)7(11)12/h1-2H,(H,11,12)
InChIKey Calculated based on structure:ZXZDKJYJYYJYYJ-UHFFFAOYSA-N

Structural Analysis & Reactivity Profile

This molecule represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal functional handles. Its utility is defined by the distinct reactivity profiles of its three halogen substituents, allowing for iterative site-selective functionalization .

Chemoselectivity Hierarchy

The reactivity order in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) follows bond dissociation energies (BDE):

  • C(2)–I Bond (Most Reactive): The C–I bond is the weakest (approx. 65 kcal/mol) and undergoes oxidative addition with Pd(0) most rapidly. This allows for selective derivatization at the 2-position at low temperatures or with mild catalysts.

  • C(5)–Br Bond (Intermediate Reactivity): The C–Br bond (approx. 81 kcal/mol) requires higher temperatures or more electron-rich ligands (e.g., phosphines like SPhos or XPhos) to react. It generally remains intact during C–I transformation.

  • C(3)–F Bond (Least Reactive): The C–F bond is metabolically stable and typically inert to standard cross-coupling. It serves primarily to modulate pKa, lipophilicity, and metabolic stability (blocking the C3 metabolic soft spot).

  • C(1)–COOH (Orthogonal): The carboxylic acid serves as a handle for amidation or esterification and can be used as a directing group in C–H activation protocols.

Synthetic Pathways

The most robust synthetic route relies on the Sandmeyer reaction , converting an aniline precursor to the aryl iodide. This approach ensures correct regiochemistry, which is difficult to achieve via direct electrophilic halogenation of benzoic acid.

Core Protocol: Sandmeyer Iodination

Precursor: 2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2).

Step-by-Step Methodology
  • Diazotization:

    • Suspend 2-amino-5-bromo-3-fluorobenzoic acid (1.0 equiv) in 15% aqueous HCl or H₂SO₄.

    • Cool the suspension to 0–5 °C in an ice bath.

    • Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature < 5 °C.

    • Checkpoint: The suspension should clarify as the diazonium salt forms. Stir for 30 mins at 0 °C.

  • Iodination (Sandmeyer):

    • Prepare a solution of Potassium Iodide (KI, 2.5 equiv) in water.[1]

    • Add the cold diazonium solution dropwise to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Evolution of N₂ gas and formation of a dark precipitate (iodine/product complex).

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure completion.

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHSO₃ (Sodium Bisulfite) to reduce excess iodine (color changes from dark purple/brown to yellow/tan).

    • Extraction: Extract the aqueous phase with Ethyl Acetate (3x).[2]

    • Acidification: If the product precipitates as a salt, ensure the aqueous layer is acidic (pH ~2) to recover the free acid.

    • Crystallization: Recrystallize from Ethanol/Water or Toluene to yield the off-white solid.

Synthesis Pathway Diagram

SynthesisPathway Precursor 2-Amino-5-bromo- 3-fluorobenzoic acid Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO2, HCl 0°C, 30 min Product 5-Bromo-3-fluoro- 2-iodobenzoic acid Diazonium->Product KI (aq) 60°C, -N2

Figure 1: Sandmeyer transformation of the aniline precursor to the target iodo-benzoic acid.

Application Workflows: Sequential Coupling

This molecule is designed for library synthesis. The following workflow demonstrates how to exploit the reactivity difference between C–I and C–Br.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 without disturbing the C5-Br.

  • Reagents:

    • Substrate: 5-Bromo-3-fluoro-2-iodobenzoic acid.[3]

    • Boronic Acid: R-B(OH)₂ (1.1 equiv).

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

    • Base: Na₂CO₃ (2.0 equiv).

    • Solvent: DME/Water or Dioxane/Water (degassed).

  • Conditions:

    • Heat at 60–80 °C. Note: Avoid temperatures >100 °C to prevent oxidative addition at the Bromine position.

    • Monitor by LC-MS.[3] The Iodine is displaced first.

  • Outcome:

    • Yields 5-Bromo-3-fluoro-2-arylbenzoic acid .

    • The C5-Br remains available for a second coupling event (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 110 °C).

Logic Diagram: Sequential Functionalization

SequentialCoupling Start 5-Bromo-3-fluoro-2-iodobenzoic acid Step1 Step 1: C2 Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), 60°C Targets C-I Intermed Intermediate: 5-Bromo-3-fluoro-2-arylbenzoic acid Step1->Intermed Step2 Step 2: C5 Coupling (High Temp/Active Catalyst) Intermed->Step2 Pd(0)/Ligand, 110°C Targets C-Br Final Final Scaffold: 5-Aryl'-3-fluoro-2-aryl-benzoic acid Step2->Final

Figure 2: Logical flow for orthogonal functionalization of the halogenated scaffold.

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.[4][5][6][7][8]

  • H319: Causes serious eye irritation.[5][6][7][8]

  • H335: May cause respiratory irritation.[5][6][7][8]

Storage:

  • Light Sensitive: Store in amber vials. Iodine-carbon bonds can undergo photolytic cleavage over time.

  • Temperature: 2–8 °C (Refrigerate) recommended to prevent slow deiodination or decarboxylation.

References

  • Synthesis of Iodo-Benzoic Acids: ChemicalBook. (n.d.). "5-Bromo-2-iodobenzoic acid synthesis." Retrieved from (Provides general protocol for Sandmeyer iodination of amino-bromo-benzoic acids).

  • Precursor Availability: Echemi. (n.d.). "2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID Safety Data Sheets." Retrieved from (Confirms existence and CAS of the specific precursor).

  • Chemoselectivity in Cross-Coupling: BenchChem. (2025).[9] "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." Retrieved from (Establishes C-I vs C-Br reactivity hierarchy).

  • Sequential Coupling Strategies: Langer, P. et al. (2016).[10] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry. Retrieved from (Review of site-selective coupling on polyhalogenated arenes).

  • Compound Identification: BLD Pharm. (n.d.). "5-Bromo-3-fluoro-2-iodobenzoic acid."[3] Retrieved from (Source for CAS 1335511-41-5).

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, solvent selection strategies, and experimental validation protocols for 5-Bromo-3-fluoro-2-iodobenzoic acid .

This guide is structured for researchers and process chemists requiring precise solubility data for synthesis, purification, or biological assay development.

Executive Summary & Physicochemical Profile[1][2][3]

5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 1335511-41-5) is a polyhalogenated benzoic acid derivative characterized by significant lipophilicity and low aqueous solubility. Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid "head" and the highly lipophilic, electron-withdrawing halogenated aromatic core.

Theoretical Physicochemical Descriptors

Understanding the theoretical basis of this molecule's behavior allows for predictive solvent selection when empirical data is sparse.

PropertyValue (Predicted/Analog)Mechanistic Impact on Solubility
LogP (Octanol/Water) ~2.9 – 3.4 Indicates high lipophilicity. The compound will partition strongly into organic solvents (DCM, EtOAc) over water.
pKa (Acidic) ~2.5 – 3.0 The ortho-iodo and meta-fluoro/bromo substituents exert strong electron-withdrawing effects, significantly increasing acidity compared to benzoic acid (pKa 4.2).
H-Bond Donors 1 (–COOH)Capable of donating protons; solubility is enhanced in H-bond accepting solvents (DMSO, DMF, Alcohols).
Melting Point >200 °C (Est.)[1]High lattice energy requires solvents with high dielectric constants or specific solvation capability to break crystal lattice forces.

Key Insight: The "crowded" substitution pattern (positions 2, 3, and 5) creates a dense electron cloud, making the molecule prone to halogen bonding . Solvents capable of disrupting these interactions (e.g., DMSO via sulfoxide-iodine interaction) are often superior solubilizers.

Solvent Selection Matrix

The following classification is derived from structural analog analysis (e.g., 3-bromo-5-iodobenzoic acid) and standard workup protocols for halogenated benzoates.

High-Performance Solvents (Primary Choice)

Use these for stock solutions, NMR analysis, or reactions requiring high concentration.

  • DMSO (Dimethyl Sulfoxide): The gold standard for this compound. The sulfoxide oxygen acts as a strong H-bond acceptor for the carboxylic acid and stabilizes the polarizable iodine atom.

    • Expected Solubility: >50 mg/mL.

  • DMF (Dimethylformamide) / DMAc: Excellent alternatives to DMSO, particularly for nucleophilic substitution reactions where DMSO might be reactive.

  • THF (Tetrahydrofuran): Good solubility due to ether oxygen coordination. Useful for reactions requiring lower boiling points than DMSO.

Workup & Extraction Solvents (Secondary Choice)

Use these for liquid-liquid extraction (LLE) or recrystallization.

  • DCM (Dichloromethane): The compound is expected to be moderately soluble. DCM is the standard solvent for extracting this acid from acidified aqueous layers during synthesis workups.

  • Ethyl Acetate: Moderate to high solubility. often used in combination with Hexanes for recrystallization.

  • Alcohols (MeOH, EtOH): Good solubility, but caution is advised during heating due to the risk of Fischer esterification catalyzed by the molecule's own acidity.

Anti-Solvents (Precipitation)

Use these to force the compound out of solution.

  • Water: The compound is practically insoluble in acidic or neutral water.

    • Note: Solubility increases drastically at pH > 7 due to salt formation (carboxylate anion).

  • Hexanes / Heptane: Poor solubility. Adding hexane to an Ethyl Acetate solution is a standard method to induce crystallization.

Experimental Protocols: Self-Validating Systems

Since specific literature values (g/L) for this exact isomer are rare, you must generate your own data. The following protocols are designed to be self-validating , ensuring accuracy without external reference standards.

Protocol A: The "Visual Titration" Screen (Go/No-Go)

Purpose: Rapidly determine approximate solubility range (<1, 1-10, >10 mg/mL) for solvent selection.

  • Weighing: Accurately weigh 10.0 mg of 5-Bromo-3-fluoro-2-iodobenzoic acid into a clear 4 mL glass vial.

  • Aliquot Addition: Add the solvent of interest in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) for 1 minute is recommended to break crystal lattices.

  • Observation:

    • Dissolved in 100 µL: Solubility > 100 mg/mL (Excellent).

    • Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).

    • Undissolved after 2 mL: Solubility < 5 mg/mL (Poor).

  • Validation: If the solution is clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol B: Equilibrium Solubility Determination (HPLC)

Purpose: Precise thermodynamic solubility measurement for formulation or physicochemical profiling.

Reagents:

  • Test Solvent (e.g., Octanol, Buffer pH 7.4).

  • Internal Standard (e.g., Benzoic acid or a similar UV-active compound).

Workflow:

  • Saturation: Add excess solid compound to 2 mL of the solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours .

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (do not use Nylon, as it may bind the lipophilic acid).

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application (Reaction, Analysis, or Purification).

SolventSelection Start Start: Define Application App_Analysis Analytical (NMR/HPLC) Start->App_Analysis App_Reaction Chemical Synthesis Start->App_Reaction App_Purify Purification / Workup Start->App_Purify DMSO DMSO-d6 / DMSO (Universal Solvent) App_Analysis->DMSO NMR MeCN Acetonitrile (HPLC Mobile Phase) App_Analysis->MeCN LC-MS Temp_High High Temp (>80°C)? App_Reaction->Temp_High Method_LLE Liquid-Liquid Extraction? App_Purify->Method_LLE DMF DMF or DMAc (High BP, Polar) Temp_High->DMF Yes THF THF or Dioxane (Med BP, Ether) Temp_High->THF No DCM DCM or Ethyl Acetate (Immiscible with Water) Method_LLE->DCM Yes Recryst Recrystallization Method_LLE->Recryst No System EtOAc + Hexane (Solvent + Anti-solvent) Recryst->System

Figure 1: Decision matrix for selecting the appropriate solvent based on the experimental objective.

Solubility Measurement Workflow

A standardized process for generating reproducible solubility data.

SolubilityWorkflow Step1 1. Excess Solid Addition (Saturate Solvent) Step2 2. Equilibration (24h @ 25°C, Shaking) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter 0.22µm) Step2->Step3 Step4 4. Dilution (Prevent Precipitation) Step3->Step4 Supernatant Step5 5. HPLC-UV Analysis (Quantify vs Standard) Step4->Step5

Figure 2: Step-by-step workflow for the equilibrium solubility determination protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81446522, 5-Bromo-3-chloro-2-iodobenzoic acid (Analog Data). Retrieved from [Link]

  • Google Patents.WO2018015879A1: Isoquinoline derivatives as PERK inhibitors (Synthesis & Workup).

Sources

Technical Guide: Acidity & pKa Profiling of 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the acidity and physicochemical properties of 5-Bromo-3-fluoro-2-iodobenzoic acid . As direct experimental data for this specific polysubstituted scaffold is limited in open literature, this document synthesizes predictive modeling, comparative structural analysis (SAR), and validated experimental protocols for determination.

Executive Summary

5-Bromo-3-fluoro-2-iodobenzoic acid is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique halogenation pattern—specifically the ortho-iodo and meta-fluoro motifs—imparts significant steric and electronic perturbations to the carboxylic acid group.

  • Estimated pKa: 2.15 – 2.35 (Strongly acidic compared to benzoic acid).

  • Key Driver: The Ortho-Effect , driven by the bulky 2-iodo substituent, forces the carboxyl group out of planarity, inhibiting resonance stabilization of the neutral acid while maximizing inductive stabilization of the anion.

  • Solubility Profile: Lipophilic (LogP ≈ 2.9); requires mixed-solvent methodologies for accurate physicochemical characterization.

Structural Analysis & Theoretical Acidity

To understand the acidity of this molecule without a single definitive experimental value, we must deconstruct the contribution of each substituent using Hammett Electronic Parameters and Steric Inhibition of Resonance (SIR) .

The Halogen Interaction Landscape

The acidity of benzoic acid (pKa 4.[1]20) is modified by the substituents as follows:

PositionSubstituentElectronic EffectSteric EffectImpact on pKa
2 (Ortho) Iodine Inductive Withdrawal (-I)High (SIR) Major Decrease (ΔpKa ≈ -1.35)
3 (Meta) Fluorine Strong Inductive Withdrawal (-I)ButtressingModerate Decrease (ΔpKa ≈ -0.30)
5 (Meta) Bromine Inductive Withdrawal (-I)LowModerate Decrease (ΔpKa ≈ -0.35)
The "Buttressing" Phenomenon

The 2-iodo group is already large (Van der Waals radius ≈ 1.98 Å). The presence of a fluorine atom at the adjacent 3-position creates a buttressing effect . The fluorine atom sterically "pushes" the iodine atom closer to the carboxyl group, exacerbating the twist of the C-C(O)OH bond. This prevents the phenyl ring from donating electron density into the carbonyl (resonance donation), which normally destabilizes the anion. By cutting off this donation, acidity is significantly increased.

Calculated pKa Derivation

Using a comparative additivity model based on experimentally validated analogs:

  • Benzoic Acid: 4.20

  • 2-Iodobenzoic Acid: 2.85 (Experimental base)[2]

  • Effect of 5-Br: Similar to 3-bromobenzoic acid (pKa 3.81 vs 4.20 → Δ -0.39).

  • Effect of 3-F: Similar to 3-fluorobenzoic acid (pKa 3.86 vs 4.20 → Δ -0.34).

  • Non-Linear Correction: Due to saturation of inductive effects, we apply a damping factor (approx 0.8x).



Experimental Determination Protocol

Since this compound is sparingly soluble in water (LogP ~2.9), standard aqueous titration will yield noisy, inaccurate results. The following Yasuda-Shedlovsky Extrapolation Protocol is the gold standard for lipophilic acids.

Reagents & Setup
  • Compound: 20 mg of 5-Bromo-3-fluoro-2-iodobenzoic acid.

  • Cosolvent: Methanol (HPLC Grade) or Dioxane.

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode conditioned in the cosolvent.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the thermodynamic pKa.

pKa_Protocol Start Sample Preparation (20mg in MeOH) Dilution Prepare Series (30%, 40%, 50%, 60% MeOH) Start->Dilution Aliquot Titration Potentiometric Titration (Measure psKa) Dilution->Titration Inert Gas Purge Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Titration->Plot Data Processing Result Extrapolate to 0% Org (Thermodynamic pKa) Plot->Result Linear Regression

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining the pKa of water-insoluble benzoic acids.

Data Processing (The Equation)

For each methanol/water ratio, calculate the apparent pKa (


). Plot the data using the equation:


  • 
    :  Dielectric constant of the solvent mixture.
    
  • Intercept (

    
    ):  Correlates to the thermodynamic pKa in pure water.
    

Quantitative Data Landscape

The table below compares the target molecule against structurally related standards to validate the estimated acidity range.

CompoundStructurepKa (Exp/Pred)Key Factor
Benzoic Acid C6H5COOH4.20 (Exp)Reference Standard
2-Iodobenzoic Acid 2-I-Ph-COOH2.85 (Exp)Ortho-Steric Twist
3-Fluorobenzoic Acid 3-F-Ph-COOH3.86 (Exp)Inductive (-I)
3-Fluoro-2-iodobenzoic Acid 2-I, 3-F-Ph-COOH2.52 (Pred)Buttressed Ortho-Effect
5-Bromo-3-fluoro-2-iodobenzoic Acid Target 2.26 (Est) Cumulative -I & Steric

Implications for Drug Development[4]

Formulation & Salt Selection

With a pKa near 2.2, this acid is ionized (>99%) at physiological pH (7.4) .

  • Salt Formation: It will readily form stable salts with weak bases (e.g., Tromethamine, pKa 8.1) but may struggle with very weak bases due to the low pKa gap.

  • Solubility: While the neutral form is lipophilic, the ionized form (benzoate anion) will have significantly higher aqueous solubility, aiding in formulation if the pH is kept > 4.0.

Synthetic Reactivity (Signaling Pathway)

The electron-poor nature of this ring makes it highly susceptible to nucleophilic aromatic substitution (


) or metal-catalyzed coupling, but the steric crowding at the 2-position is a critical limiting factor.

Synthesis_Logic Target 5-Bromo-3-fluoro-2-iodobenzoic acid Suzuki Suzuki-Miyaura Coupling (Site: 5-Br or 2-I?) Target->Suzuki Pd(0) Catalyst Selectivity Selectivity Issue: 2-I is sterically hindered 5-Br is accessible Suzuki->Selectivity Kinetic Analysis Solution Strategy: Use specialized ligands (e.g., Buchwald Biaryls) Selectivity->Solution Optimization

Figure 2: Strategic considerations for metal-catalyzed functionalization of the scaffold.

References

  • Sigma-Aldrich. 5-Bromo-2-iodobenzoic acid Product Analysis & Predicted Properties. Retrieved from .

  • PubChem. Compound Summary for CID 6941 (2-Iodobenzoic acid) and CID 2758987 (3-Fluoro-5-iodobenzoic acid). National Library of Medicine. Retrieved from .

  • ChemicalBook. 3-Fluoro-2-iodobenzoic acid Properties and Predicted pKa. Retrieved from .[3]

  • Jaffe, H.H.A Reexamination of the Hammett Equation. Chemical Reviews, 1953.
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky protocol).

Sources

3-Fluoro-5-bromo-2-iodobenzoic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5), a highly specialized halogenated scaffold used in the synthesis of small-molecule inhibitors for oncology and neurodegenerative targets.[1][2]

PART 1: NOMENCLATURE & CHEMICAL IDENTITY[2]

1.1 Nomenclature Logic

While the user-supplied name "3-Fluoro-5-bromo-2-iodobenzoic acid" is chemically descriptive, it does not follow the strict IUPAC alphabetical citation rule for substituents.[1][2] The correct IUPAC nomenclature prioritizes the carboxylic acid as position 1, assigns the lowest locants to substituents, and cites them alphabetically.[1]

  • Preferred IUPAC Name: 5-Bromo-3-fluoro-2-iodobenzoic acid[1][2]

  • Common Synonym: 3-Fluoro-5-bromo-2-iodobenzoic acid[1][2]

  • Numbering Logic:

    • C1: Carboxyl group (-COOH) [Highest Priority]

    • C2: Iodine (Selected to minimize locant set; 2,3,5 is lower than alternatives)[1][2]

    • C3: Fluorine[1][2]

    • C5: Bromine[1][2][3]

1.2 Chemical Identifiers
Identifier TypeValue
CAS Number 1335511-41-5
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.91 g/mol
SMILES OC(=O)C1=C(I)C(F)=CC(Br)=C1
InChIKey Not explicitly indexed in public common lists; derived: InChI=1S/C7H3BrFIO2/c8-3-1-4(9)5(10)2-6(3)7(11)12/h1-2H,(H,11,12)

PART 2: SYNTHESIS & STRUCTURAL ASSEMBLY[1]

The synthesis of this molecule requires a strategic "halogen dance" to place three different halogens on the benzene ring without scrambling. The most robust industrial route utilizes a Sandmeyer reaction on a pre-brominated anthranilic acid derivative.

2.1 Synthetic Pathway

The synthesis typically proceeds in two stages starting from commercially available 2-amino-3-fluorobenzoic acid .[1][2]

Step 1: Regioselective Bromination

The amino group at C2 is a strong ortho/para director. Since the ortho position (C3) is blocked by fluorine, electrophilic aromatic substitution with N-bromosuccinimide (NBS) occurs exclusively at the para position (C5).[1][2]

  • Reagents: N-Bromosuccinimide (NBS), DMF or DCM.[1][2]

  • Conditions: -10°C to Room Temperature.

  • Yield: ~80-82%.[2]

  • Product: 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2).[1][2][4][5]

Step 2: Sandmeyer Iodination

The amino group is converted to a diazonium salt and displaced by iodide. This step installs the iodine at C2, completing the scaffold.

  • Reagents: NaNO₂, HCl (or H₂SO₄), KI.[1][2]

  • Mechanism: Formation of diazonium species [Ar-N₂]⁺ followed by radical-nucleophilic substitution with I⁻.[1][2]

  • Observation: Product typically isolates as a yellow to brown solid.

2.2 Visualization of Synthesis

SynthesisPathway Start 2-Amino-3-fluorobenzoic acid (Precursor) Inter 2-Amino-5-bromo-3-fluorobenzoic acid (Intermediate) Start->Inter NBS, DMF (Electrophilic Bromination) Final 5-Bromo-3-fluoro-2-iodobenzoic acid (Target) Inter->Final 1. NaNO2, HCl 2. KI (Sandmeyer Reaction)

Caption: Two-step regioselective synthesis starting from 2-amino-3-fluorobenzoic acid.

PART 3: REACTIVITY & APPLICATIONS

This molecule is a "privileged scaffold" in medicinal chemistry because it offers three distinct handles for diversification, exploitable via chemoselective cross-coupling .

3.1 Chemoselectivity Hierarchy

The reactivity of the carbon-halogen bonds follows the bond dissociation energy order: C-I < C-Br < C-F .[1][2]

  • Site A (C2-Iodine): The most reactive site.[1][2] Under controlled Pd-catalyzed conditions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Palladium occurs preferentially at the C-I bond.[1][2] This allows for the installation of the first "R-group" with high fidelity.

  • Site B (C5-Bromine): Requires higher temperatures or more active catalysts/ligands (e.g., Buchwald precatalysts) to react.[1][2] This allows for a second sequential coupling after the iodine has been substituted.

  • Site C (C1-Carboxyl): Standard amide coupling or reduction to benzyl alcohol.[1][2] Often derivatized first to anchor the molecule to a resin or a core pharmacophore.

3.2 Case Studies in Drug Development
  • SOS1 Inhibitors: Used as a core intermediate to synthesize inhibitors of Son of Sevenless homolog 1 (SOS1) , a guanine nucleotide exchange factor that activates KRAS.[1][2] The benzoic acid moiety often mimics the interaction with specific residues in the SOS1 catalytic pocket (See WO2021127429).[1][2]

  • PERK Inhibitors: Employed in the synthesis of isoquinoline derivatives targeting PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) , a key effector of the unfolded protein response implicated in neurodegeneration (See WO2018015879).[1][2]

3.3 Reactivity Logic Map

Reactivity Core 5-Bromo-3-fluoro-2-iodobenzoic acid Suzuki Suzuki Coupling (Site: C2-I) Core->Suzuki Pd(0), R-B(OH)2 Fastest Rate Amide Amide Coupling (Site: C1-COOH) Core->Amide HATU, R-NH2 Orthogonal Buchwald Buchwald-Hartwig (Site: C5-Br) Suzuki->Buchwald Sequential Functionalization

Caption: Chemoselective diversification strategy exploiting the reactivity difference between C-I and C-Br bonds.

PART 4: EXPERIMENTAL CHARACTERIZATION

For researchers verifying the identity of synthesized material, the following spectral data (derived from patent literature) serves as the standard reference.

4.1 Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆

  • Resonances:

    • δ 13.55 - 14.06 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1][2]

    • δ 7.72 - 7.79 ppm (m, 1H): Aromatic proton at C6 (adjacent to COOH).[1][2]

    • δ 7.64 - 7.69 ppm (m, 1H): Aromatic proton at C4 (between F and Br).[1][2]

  • Interpretation: The splitting pattern confirms the meta relationship between the protons, consistent with the 3,5-substitution pattern relative to the acid.[1]

4.2 Handling & Safety[1][2]
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Light-sensitive (due to C-I bond).[1][2] Store at 2-8°C in amber vials under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation.

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

References

  • SOS1 Inhibitors Patent: WO2021127429A1 - Compounds that inhibit SOS1 activity. (2021).[1][2] Describes the use and characterization of 5-bromo-3-fluoro-2-iodobenzoic acid as Intermediate 1. Link

  • PERK Inhibitors Patent: WO2018015879A1 - Isoquinoline derivatives as PERK inhibitors. (2018).[1][2] Details the synthesis protocol from 2-amino-5-bromo-3-fluorobenzoic acid. Link

  • Precursor Synthesis: US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (2011).[1][2] Provides context on halogenation of fluorinated benzoic acids. Link

  • Chemical Vendor Data: Sigma-Aldrich Entry for 5-Bromo-3-fluoro-2-iodobenzoic acid. (Accessed 2026).[1][2] Confirms CAS 1335511-41-5 and physical state.[1][2] Link

Sources

Technical Safety & Handling Guide: 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1335511-41-5 | Formula: C₇H₃BrFIO₂ | M.W.: 344.90 g/mol [1][2]

Part 1: Executive Summary & Strategic Utility

The "Linchpin" Scaffold in Medicinal Chemistry 5-Bromo-3-fluoro-2-iodobenzoic acid is not merely a reagent; it is a high-value orthogonal scaffold used in the synthesis of complex pharmacophores (e.g., SOS1 and PERK inhibitors).[2] Its value lies in the precise hierarchy of its halogen bonds.[2] The presence of Iodine (C-2), Bromine (C-5), and Fluorine (C-3) allows for sequential, chemoselective cross-coupling reactions (Suzuki, Sonogashira, Heck) without the need for protecting groups.[2]

However, this high reactivity translates to specific stability hazards.[2] The C-I bond is photolabile, and the electron-withdrawing fluorine atom increases the acidity of the carboxylic moiety, heightening its corrosive potential against mucous membranes and precision instrumentation.[2] This guide replaces standard generic SDS advice with a causality-driven handling protocol.

Part 2: Physicochemical Profile & Hazard Logic[2]
2.1 Critical Properties Table
PropertyDataTechnical Implication
Appearance Yellow to Brown SolidColor intensity often correlates with free iodine (

) liberation due to photodegradation.[2]
Melting Point >160°C (Dec.)[2][3]High lattice energy; however, decomposition often precedes melting.[2] Do not heat to melt.
Solubility DMSO, MeOH, DMFSoluble in polar aprotic solvents.[2] Poor water solubility necessitates organic waste streams.[2]
Acidity (pKa) ~2.5 (Predicted)Significantly more acidic than benzoic acid (pKa 4.[2]2) due to the -I/-F inductive effects.[2]
Stability Light/Moisture SensitiveThe C-I bond is weak (

50 kcal/mol).[2] UV light cleaves this bond, generating radicals.[2]
2.2 Toxicology & Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Mechanistic Toxicology:

    • Lachrymator Potential: While not a potent lachrymator like benzyl halides, the combination of acidity and potential iodine off-gassing can cause severe ocular distress.[2]

    • Tissue Hydrolysis: Upon contact with moisture (sweat/mucosa), the protonated acid creates a localized low-pH burn.[2]

Part 3: Handling & Storage Protocol (Self-Validating Systems)

Standard SDSs suggest "Wear Gloves."[2][4] A scientist asks "Which gloves and for how long?" The following protocol ensures containment integrity.

3.1 The "Double-Containment" Weighing Protocol

Weighing corrosive solids is the primary source of balance damage and user exposure.[2]

  • Preparation: Use an analytical balance inside a fume hood.[2]

  • PPE Verification:

    • Gloves: Nitrile (Minimum 0.11mm).[2] Validation: Check for pinholes by inflating the glove before use.[2]

    • Respiratory: If handling >500mg outside a hood, N95/P2 is insufficient due to acidic vapors; use a half-mask with acid gas cartridges (Yellow/E-code).[2]

  • The Workflow:

    • Tare a glass vial with its cap on.

    • Remove cap, add solid, recap immediately.

    • Validation Step: Wipe the exterior of the vial with a Kimwipe dampened in saturated Sodium Thiosulfate solution.[2] If the wipe turns yellow/brown, the exterior is contaminated with iodine/acid.

3.2 Storage Logic
  • Temperature: 2–8°C. (Slows thermal homolysis of the C-I bond).[2]

  • Atmosphere: Argon or Nitrogen flush required.[2]

  • Light: Amber vials are mandatory. Wrap clear vials in aluminum foil.

  • Visual Indicator: If the solid turns dark brown or violet vapors are visible, significant decomposition has occurred.[2] Purify via recrystallization (EtOH/Water) before use in sensitive catalysis.[2]

3.3 Engineering Controls Decision Tree

The following diagram illustrates the logic for selecting containment based on scale and operation.

SafetyLogic Start Operation Start ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Hood Fume Hood Required (Sash at 18 inches) SmallScale->Hood Standard Handling LargeScale->Hood Short Exposure GloveBox Glove Box / Inert Atm (Recommended) LargeScale->GloveBox Long Storage/Dispensing Action1 Standard PPE (Nitrile + Lab Coat) Hood->Action1 Action2 Enhanced PPE (Double Glove + Apron) Hood->Action2 If Heating/Dissolving GloveBox->Action1 Waste Quench Waste (Sat. Na2S2O3) Action1->Waste Action2->Waste

Figure 1: Decision logic for engineering controls and PPE based on operational scale.

Part 4: Reactivity & Synthetic Utility

The primary value of CAS 1335511-41-5 is its chemoselective hierarchy .[2] In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br < C-Cl < C-F.[2]

4.1 Chemoselectivity Workflow

This molecule allows for the construction of tri-substituted aromatics without protecting groups.[2]

  • Position 2 (Iodine): Most reactive.[2] Reacts at Room Temperature (RT) or mild heat with Pd(0).[2] Ideal for introducing the first diversity element (R1).

  • Position 5 (Bromine): Reacts second. Requires higher temperatures (>80°C) or specialized ligands (e.g., S-Phos, X-Phos) after the Iodine has been reacted.[2]

  • Position 3 (Fluorine): Generally inert to Pd-catalysis but activates the ring for

    
     (Nucleophilic Aromatic Substitution) if strong nucleophiles are used.[2]
    

ReactionPathway StartMol 5-Bromo-3-fluoro-2-iodobenzoic acid (Starting Material) Step1 Step 1: Suzuki/Sonogashira (Targets C-I Bond) StartMol->Step1 Mild Cond. (Pd(PPh3)4, RT) Inter1 Intermediate A (2-Substituted-5-bromo-3-fluoro...) Step1->Inter1 Step2 Step 2: Buchwald/Heck (Targets C-Br Bond) Inter1->Step2 Harsh Cond. (Pd(OAc)2, 100°C) Inter2 Intermediate B (2,5-Disubstituted-3-fluoro...) Step2->Inter2 Step3 Step 3: SNAr Displacement (Targets C-F Bond) Inter2->Step3 Strong Nuc. (R-NH2, Heat) Final Final Drug Scaffold (Tri-functionalized) Step3->Final

Figure 2: The orthogonal reactivity pathway, demonstrating why this specific halogenation pattern is critical for library synthesis.

Part 5: Emergency Response (Causality-Driven)
  • Eye Contact:

    • Action: Rinse with water for 15 mins.[2][3][4]

    • Why: Acidic residues cause immediate protein denaturation in the cornea.[2]

  • Skin Contact (Iodine Staining):

    • Action: Wash with soap/water, then treat with 5% Sodium Thiosulfate solution.[2]

    • Why: Thiosulfate reduces elemental iodine (

      
      , brown/toxic) to iodide (
      
      
      
      , colorless/benign), halting oxidative tissue damage immediately.[2]
  • Spill Cleanup:

    • Do not sweep dry dust (aerosol risk).[2]

    • Cover with weak base (Sodium Carbonate) or Thiosulfate slurry before wiping.[2]

References
  • World Intellectual Property Organization (WIPO). (2021).[2] Patent WO2021127429A1: SOS1 Inhibitors.[2] (Describes the synthesis and appearance of the compound). Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Benzoic Acid Derivatives. (General reactivity data). Retrieved from [Link]

Sources

Strategic Selection of Halopyridine Scaffolds: 5-Bromo-3-fluoro-2-iodo vs. 3-Bromo-5-fluoro-2-iodo Pyridines

[1][2][3]

Executive Summary

In medicinal chemistry, the precise placement of halogen atoms on a pyridine scaffold dictates not only the final biological activity but, more critically, the synthetic viability of the route. This guide analyzes the divergent reactivity profiles of 5-Bromo-3-fluoro-2-iodopyridine (Isomer A) and 3-Bromo-5-fluoro-2-iodopyridine (Isomer B).[1][2][3]

While both isomers offer three distinct handles (I, Br, F) for orthogonal functionalization, they exhibit fundamentally different behaviors under metallation conditions. The 3-fluoro isomer (A) supports stable organolithium intermediates, whereas the 3-bromo isomer (B) presents a high risk of pyridyne formation and halogen scrambling (halogen dance), necessitating alternative coupling strategies.[2][3]

Structural & Electronic Analysis

The primary difference lies in the position of the fluorine and bromine atoms relative to the reactive 2-iodo center and the pyridine nitrogen.[2][3] This positioning alters the electronic density at C-2 and the stability of metallated intermediates.[1][2][3]

Feature5-Bromo-3-fluoro-2-iodopyridine 3-Bromo-5-fluoro-2-iodopyridine
CAS Number 1260665-95-91256806-95-7
C-2 Environment Highly Activated. The C-3 Fluorine (ortho to I) exerts a strong inductive withdrawing effect (-I), making the C-2 iodine extremely labile to nucleophilic aromatic substitution (

).[1][2][3]
Moderately Activated. The C-5 Fluorine (meta to I) exerts a weaker inductive effect on C-2 compared to the ortho-F.
Metallation Risk Low. Lithium-halogen exchange at C-2 yields a species stabilized by the adjacent C-3 Fluorine (chelation/induction).[1][2][3]High (Pyridyne Trap). Lithium-halogen exchange at C-2 creates a carbanion adjacent to C-3 Bromine, promoting elimination of LiBr to form 5-fluoro-2,3-pyridyne .

NMR
Typically

-110 to -120 ppm (shielded by ortho-I/N).[1][2][3]
Typically

-125 to -135 ppm.[1][2][3]
Electronic Induction Diagram

The following diagram illustrates the inductive vectors and the resulting electrophilicity at the C-2 position.

ElectronicEffectscluster_A5-Bromo-3-fluoro-2-iodo (Isomer A)cluster_B3-Bromo-5-fluoro-2-iodo (Isomer B)A_StructPyridine Ring(N at 1)F33-Fluoro(-I Effect on C2)A_Struct->F3I22-Iodo(Labile Site)A_Struct->I2Br55-Bromo(Stable Handle)A_Struct->Br5F3->I2Strong Activation(Ortho)B_StructPyridine Ring(N at 1)Br33-Bromo(Steric/Leaving Group)B_Struct->Br3I2_B2-Iodo(Reactive Site)B_Struct->I2_BF55-Fluoro(Remote Effect)B_Struct->F5Br3->I2_BSteric BulkPotential Elimination

Caption: Comparative electronic influence of substituents. Note the direct activation of the 2-position by the 3-fluoro group in Isomer A.[1][2][3]

Synthetic Pathways[2][3][4][5]

The synthesis of these isomers typically diverges due to the availability of precursors and the stability of intermediates.

Protocol A: Synthesis of 5-Bromo-3-fluoro-2-iodopyridine

Mechanism: Halogen Exchange (Finkelstein-type) This isomer is best accessed from the 2-chloro precursor.[1][2][3] The high electrophilicity of the 2-position (enhanced by 3-F) allows for mild iodination.[1][2][3]

  • Precursor: 5-Bromo-2-chloro-3-fluoropyridine.[1][2][3]

  • Reagents: Sodium Iodide (NaI), Chlorotrimethylsilane (TMSCl), Acetonitrile (MeCN).[3]

  • Procedure:

    • Dissolve 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) and NaI (3.0 eq) in dry MeCN.

    • Add TMSCl (1.0 eq) dropwise. The TMSCl activates the 2-Cl bond and scavenges the chloride as volatile TMSCl or insoluble NaCl.[1][2][3]

    • Reflux at 80°C for 2-4 hours.

    • Workup: Quench with aqueous

      
       to remove iodine color, extract with EtOAc.
      
    • Yield: Typically 85-95%.[1][2][3]

Protocol B: Synthesis of 3-Bromo-5-fluoro-2-iodopyridine

Mechanism: Sandmeyer Reaction Due to the instability of the 2-chloro-3-bromo intermediate (prone to halogen dance), the diazotization of the amine is preferred.[1][2][3]

  • Precursor: 2-Amino-3-bromo-5-fluoropyridine.[1][2][3]

  • Reagents: Diiodomethane (

    
    ) or KI/NaNO2, isoamyl nitrite.[3]
    
  • Procedure:

    • Suspend precursor in

      
       (solvent/reagent).
      
    • Add isoamyl nitrite dropwise at room temperature, then heat to 60°C.[3]

    • Note: This generates the diazonium species in situ, which is immediately displaced by iodine.

    • Purification: Requires careful chromatography to separate from de-aminated byproducts (3-bromo-5-fluoropyridine).[1][2][3]

Reactivity & The "Pyridyne Trap"[2]

This is the most critical differentiator for process chemists. When performing Lithium-Halogen Exchange (e.g., for introducing a formyl or boronic acid group), the choice of isomer is binary.[3]

The Stability Divergence
  • Isomer A (5-Br-3-F): Treatment with n-BuLi at -78°C selectively exchanges the 2-Iodo group.[1][2][3] The resulting 2-lithio-3-fluoro species is stable.[1][2][3] The C-F bond is strong and resistant to elimination at low temperatures.[3]

  • Isomer B (3-Br-5-F): Treatment with n-BuLi exchanges the 2-Iodo group to form a 2-lithio-3-bromo intermediate.[1][2][3] Because Bromine is a good leaving group, this species undergoes rapid

    
    -elimination to form 5-fluoro-2,3-pyridyne , a highly reactive benzyne analog that leads to tars or non-regioselective adducts.[1][2]
    
Workflow: Avoiding the Trap

ReactivityPathwaysIsoAIsomer A:5-Bromo-3-fluoro-2-iodoReagentReagent: n-BuLi / -78°CIsoA->ReagentIsoBIsomer B:3-Bromo-5-fluoro-2-iodoIsoB->ReagentLi_AIntermediate A:2-Lithio-3-fluoro-5-bromo(STABLE)Reagent->Li_A Fast Exchange Li_BIntermediate B:2-Lithio-3-bromo-5-fluoro(UNSTABLE)Reagent->Li_B Fast Exchange Product_ATarget Product(e.g., 2-Formyl)Li_A->Product_A + Electrophile (DMF) Pyridyne5-Fluoro-2,3-Pyridyne(Transient Species)Li_B->Pyridyne Elimination of LiBr MessPolymerization / Regio-scramblingPyridyne->Mess

Caption: Divergent reaction pathways under lithiation conditions. Isomer B leads to uncontrolled pyridyne formation.[2]

Recommendation for Isomer B

If you must use Isomer B (3-Bromo-5-fluoro-2-iodo) for C-2 functionalization:

  • Avoid Lithiation: Use Turbo-Grignard (

    
    ) which is less basic and tolerates the 3-bromo motif better than 
    
    
    -BuLi.[1][2][3]
  • Palladium Coupling: Use Sonogashira or Suzuki coupling at C-2. The oxidative addition into C-I is faster than C-Br, maintaining regioselectivity without forming anionic intermediates.[3]

Orthogonal Functionalization Strategy

For drug discovery libraries (SAR), these scaffolds allow sequential substitution. The standard order of operations is:

  • Position 2 (Iodo): Most reactive.[3]

    • Reaction: Sonogashira (alkynes), Suzuki (boronic acids), or

      
       (amines/thiols).[3]
      
    • Selectivity: >95% selectivity over Br/F due to the weak C-I bond and activation by ring nitrogen.[3]

  • Position 3 vs 5 (Bromo):

    • Isomer A (5-Br): The bromine is at the 5-position (meta to N).[1][2][3] It is electronically similar to a phenyl bromide.[3] Good for Buchwald-Hartwig aminations.

    • Isomer B (3-Br): The bromine is at the 3-position (beta to N).[1][2][3] It is sterically crowded by the group installed at C-2.[1][2][3][4] High-activity catalysts (e.g., Pd-RuPhos) are often required.[1][2]

  • Fluorine Handle:

    • Generally retained as a metabolic blocker (prevents oxidation).

    • Can be displaced via

      
       only under forcing conditions (e.g., using alkoxides in DMSO at >120°C).[3]
      

References

  • Synthesis of 5-Bromo-3-fluoro-2-iodopyridine via Halogen Exchange

    • Source: WO 2016/128529 A1. "1-(Het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists."[1][2][3]

    • Context: Describes the conversion of 5-bromo-2-chloro-3-fluoropyridine using NaI/TMSCl.
    • [2][3]

  • Halogen Dance and Pyridyne Mechanisms

    • Source:Journal of Organic Chemistry, 2022.
    • Context: Validates the "halogen dance" reactivity in poly-halogenated pyridines and the stability requirements for lithiated intermedi
    • [2][3]

  • Application of 3-Bromo-5-fluoro-2-iodopyridine in Galectin Inhibitors

    • Source: US Patent 12,116,399.[3] "Galactoside inhibitor of galectins."[3]

    • Context: Details the use of the 3-bromo isomer in copper-medi
    • [2][3]

  • Reactivity of 2-Fluoropyridines in SNAr

    • Source:Journal of the American Chemical Society, 2014. "Synthesis and Late-Stage Functionalization... through C–H Fluorination."[1]

    • Context: Provides kinetic data on the activation of the 2-position by fluorine substituents.
    • [2][3]

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-fluoro-2-iodobenzoic Acid from 2-Amino Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the step-by-step synthesis of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5) , a critical scaffold for the development of MEK inhibitors and other kinase-targeting pharmaceuticals. The protocol utilizes 2-amino-3-fluorobenzoic acid as the primary starting material.[1]

The synthesis is divided into two distinct stages:

  • Regioselective Bromination: Installation of the bromine atom at the C5 position using N-bromosuccinimide (NBS).

  • Sandmeyer Iodination: Conversion of the C2-amino group to an iodine moiety via a diazonium intermediate.

This guide emphasizes process safety, impurity control (specifically regioisomers), and scalability suitable for gram-to-kilogram batches.

Chemical Strategy & Retrosynthesis

The synthesis relies on the inherent directing effects of the anthranilic acid core. The amino group (


) at C2 is a strong ortho/para activator. With the C3 position blocked by fluorine and the C1 position occupied by the carboxyl group, the C5 position (para to the amine) is the most nucleophilic site, allowing for highly selective bromination. Subsequently, the amino group is replaced by iodine using a classical Sandmeyer reaction.
Reaction Scheme (Graphviz Visualization)

ReactionScheme SM 2-Amino-3-fluorobenzoic acid (CAS 825-22-9) INT INTERMEDIATE 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2) SM->INT Step 1: NBS, DMF -10°C to RT (Electrophilic Aromatic Substitution) PROD TARGET 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5) INT->PROD Step 2: NaNO2, HCl, KI 0°C -> 90°C (Sandmeyer Iodination)

Figure 1: Two-step synthetic pathway leveraging the directing effects of the amino group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

Objective: Selective bromination at the C5 position.

Reagents & Materials:

  • 2-Amino-3-fluorobenzoic acid (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • N,N-Dimethylformamide (DMF) (10 vol)

  • Sodium bisulfite (aq.[3] saturated solution)

Protocol:

  • Dissolution: Charge a reactor with 2-Amino-3-fluorobenzoic acid and DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to -10°C . This temperature is critical to minimize bromination at the C4 or C6 positions and to control the exotherm.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature below -5°C.

  • Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor by HPLC/TLC.

  • Quenching: Pour the reaction mixture into ice-cold water (30 vol) containing saturated sodium bisulfite (to quench unreacted bromine species). A heavy precipitate will form.

  • Isolation: Filter the solids. Wash the cake with water (

    
     vol) to remove residual DMF.
    
  • Drying: Dry the yellow solid in a vacuum oven at 45°C to constant weight.

Expected Yield: 80–85% Key Quality Attribute: HPLC Purity >98%; confirm absence of di-bromo impurities.

Step 2: Synthesis of 5-Bromo-3-fluoro-2-iodobenzoic acid (Sandmeyer)

Objective: Conversion of the aromatic amine to iodide.

Reagents & Materials:

  • 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Potassium Iodide (

    
    ) (1.5 equiv)
    
  • Hydrochloric Acid (conc.[1][4][5] 12M) and Sulfuric Acid (

    
    )[4]
    
  • Solvents: Water, Ethyl Acetate (for extraction)[6]

Detailed Workflow (Graphviz Visualization):

SandmeyerWorkflow Start Start: Amino-Bromo Intermediate Acidify Acidification: Suspend in H2O/HCl Cool to -5°C Start->Acidify Diazotize Diazotization: Add NaNO2 (aq) dropwise Maintain < 0°C (CRITICAL) Acidify->Diazotize Formation of diazonium salt Iodinate Iodination: Add KI solution slowly Observe N2 evolution Diazotize->Iodinate Nucleophilic displacement start Heat Thermal Decomposition: Heat to 60-90°C Complete N2 release Iodinate->Heat Radical/Ionic mechanism Workup Workup: Quench with NaHSO3 Extract with EtOAc Heat->Workup Product isolation

Figure 2: Process flow for the Sandmeyer reaction, highlighting critical temperature zones.

Protocol:

  • Diazotization Setup: In a reactor, suspend 2-amino-5-bromo-3-fluorobenzoic acid (1 equiv) in water (10 vol). Add concentrated HCl (3.0 equiv).

    • Note: The presence of the electron-withdrawing fluorine and bromine atoms reduces the basicity of the amine, making salt formation slower. Vigorous stirring is required.[1]

  • Diazotization: Cool the suspension to -5°C to 0°C . Add a solution of sodium nitrite (1.2 equiv) in water dropwise.[4]

    • Critical Control: Do not allow the temperature to exceed 0°C. Stir for 30–60 minutes. The solution should become clear or translucent yellow as the diazonium salt forms.

  • Iodination: Prepare a solution of Potassium Iodide (1.5 equiv) in water. Add this solution dropwise to the cold diazonium mixture.

    • Observation: Nitrogen gas evolution will begin, and the solution will turn dark due to iodine liberation.

  • Completion: After addition, allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Workup: Cool to room temperature. Add saturated sodium bisulfite solution until the dark iodine color fades to yellow/tan (reduction of

    
     to 
    
    
    
    ).
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from Methanol/Water (1:[4]1) to obtain the pure acid.[1][7]
    

Analytical Data & Specifications

The following parameters are typical for the isolated target material.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity

HPLC (C18, ACN/Water)
Melting Point 180–185°C (dec.)[1]Capillary MP
MS (ESI-)

LC-MS
1H NMR

7.5-8.0 ppm (Aromatic H)
DMSO-d6

Troubleshooting & Critical Insights

The "Fluoro-Effect" in Diazotization

The C3-fluorine atom is electron-withdrawing (inductive effect). This destabilizes the transition state during diazotization but makes the resulting diazonium species highly electrophilic.

  • Risk: If the temperature rises above 0°C during diazotization, the diazonium salt may hydrolyze to form the phenol (5-bromo-3-fluoro-2-hydroxybenzoic acid) impurity.

  • Mitigation: Maintain strict cryogenic control (-5°C) and ensure adequate acid stoichiometry (HCl) to prevent coupling side reactions.

Iodine Handling

The reaction generates elemental iodine as a byproduct during the radical decomposition phase.

  • Safety: Iodine is corrosive and sublimes. Ensure the reactor is vented to a scrubber.

  • Chemistry: Excess bisulfite during workup is non-negotiable; otherwise, iodine will contaminate the final product and corrode stainless steel equipment.

References

  • ChemicalBook. (n.d.).[2] 2-Amino-5-bromo-3-fluorobenzoic acid Synthesis and Properties. Retrieved from

  • Google Patents. (2008). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. Patent Application. Retrieved from

  • Organic Chemistry Portal. (n.d.). Diazotization and Sandmeyer Reaction Mechanisms. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5).[8] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-fluorobenzoic acid Product Sheet. Retrieved from

Sources

Application Note: 5-Bromo-3-fluoro-2-iodobenzoic Acid in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract

This guide details the strategic application of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 21740-00-1) as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple benzene derivatives, this poly-halogenated fragment offers a unique multimodal screening profile .[1] It combines high-sensitivity


F NMRanomalous X-ray scattering111

Physicochemical Profile & Design Logic

The utility of 5-Bromo-3-fluoro-2-iodobenzoic acid lies in its dense functionalization.[1] Every atom on the ring serves a distinct purpose in the drug discovery cycle.

FeatureMoietyFunction in FBDD
Anchor Carboxylic Acid (C1)Primary interaction with polar residues (Lys, Arg) in binding pockets; solubility handle.[1]
Spy Atom Fluorine (C3)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

F NMR probe
: High sensitivity, no background signal in proteins.[1] Modulates pKa of the acid.[1]
Phasing Handle Iodine (C2)Strong Anomalous Scatterer : Allows unambiguous orientation determination in X-ray maps (I-SAD phasing).[1]
Growth Vector Bromine (C5)Synthetic Handle : Excellent position for Suzuki/Buchwald couplings to extend into solvent/hydrophobic sub-pockets.[1]
Calculated Properties
  • MW: 344.92 Da (Heavy fragment, but high "atom economy" for structural data)[1]

  • cLogP: ~2.8 (Moderate lipophilicity, good membrane permeability potential)[1]

  • pKa: ~2.5 (Acid is largely ionized at physiological pH, strengthening ionic interactions)[1]

Application I: Multimodal Screening Protocols

X-Ray Crystallography (Anomalous Scattering)

The presence of both Bromine and Iodine allows for multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) experiments to distinguish binding modes, even at low occupancy.[1]

Protocol: Anomalous Soaking & Data Collection

  • Crystal Preparation: Grow protein crystals in standard conditions. Ensure cryo-protectant is compatible with DMSO.[1]

  • Soaking:

    • Dissolve fragment to 100 mM in 100% DMSO (Stock).

    • Dilute to 10–50 mM in crystallization drop (keep DMSO < 10%).[1]

    • Note: The high lipophilicity may require lower concentrations (2–5 mM) to prevent precipitation.[1]

    • Soak time: 1 hour to overnight.

  • Data Collection Strategy:

    • Energy 1 (Iodine Edge): Collect at 6.0 keV (2.07 Å) to maximize the anomalous signal of Iodine (

      
      ) while minimizing Bromine absorption.[1]
      
    • Energy 2 (Bromine Peak): Collect at 13.47 keV (0.92 Å) for Bromine K-edge (

      
      ).[1]
      
    • Alternative: Collect at a standard energy (12.7 keV) where both I and Br have significant anomalous signals (

      
      , 
      
      
      ).[1]
  • Analysis: Generate Anomalous Difference Fourier maps. The Iodine peak (C2) will be significantly stronger than the Bromine peak (C5) at lower energies, establishing the absolute orientation of the ring.[1]

F NMR Screening

The C3-Fluorine is sensitive to the local chemical environment, making it an ideal reporter for binding events (Chemical Shift Perturbation).[1]

Protocol: Ligand-Observed


F NMR
  • Sample Prep:

    • Fragment Concentration: 50 µM.

    • Protein Concentration: 2–5 µM (Targeting 1:10 to 1:20 ratio).[1]

    • Buffer: Phosphate/Tris (pH 7.4), 10% D₂O, 1% DMSO-d6.[1]

    • Reference: Add trifluoroacetic acid (TFA) or fluorobenzene as an internal standard (coaxial insert recommended).[1]

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or

    
    -relaxation filter.[1]
    
    • Logic: Large proteins have fast

      
       relaxation.[1] When the fragment binds, its effective correlation time (
      
      
      ) increases, causing line broadening and signal reduction in
      
      
      -filtered experiments.[1]
  • Hit Calling:

    • Compare spectra: [Fragment + Protein] vs. [Fragment + Buffer].[1]

    • Hit Criteria: >30% reduction in peak intensity or chemical shift change (

      
      ) > 0.05 ppm.
      

Application II: Synthetic Elaboration (Fragment-to-Lead)

Once a hit is validated, the 5-Bromo-3-fluoro-2-iodobenzoic acid scaffold offers two distinct vectors for growth.[1] The reactivity difference between the C2-Iodine and C5-Bromine is the critical control point.

Reactivity Hierarchy[1]
  • C2-Iodine: Theoretically most reactive (weakest bond).[1] However, it is sterically hindered by the ortho-COOH and ortho-F.[1]

  • C5-Bromine: Sterically accessible.[1]

  • Selectivity Switch:

    • Standard Pd-Catalysis: Often favors C2-I (electronic control).[1]

    • Steric Control: Bulky ligands (e.g., SPhos, XPhos) may favor C5-Br or require esterification of the acid to reduce steric/electronic repulsion.[1]

Protocol: Selective Cross-Coupling[1]

Scenario A: Extending from C5 (The "Linear" Vector) To couple at the Bromine (C5) while preserving the Iodine (C2) for later use:

  • Protection: Convert COOH to Methyl Ester (TMS-diazomethane, MeOH).

  • Reaction: Suzuki-Miyaura Coupling.

    • Boronic Acid:[1][2] 1.1 equiv Aryl-B(OH)₂.[1]

    • Catalyst: Pd(OAc)₂ / SPhos (Bulky ligand hinders approach to crowded C2-I).[1]

    • Conditions: THF/Water, K₃PO₄, Room Temperature.[1]

    • Outcome: Preferential reaction at the less hindered C5-Br.

Scenario B: Extending from C2 (The "Twist" Vector) To couple at the Iodine (C2):

  • Reaction: Sonogashira or Suzuki.

    • Catalyst: Pd(PPh₃)₄ (Linear, less bulky).[1]

    • Conditions: Toluene, 80°C.[1]

    • Outcome: Oxidative addition prefers the weaker C-I bond despite steric hindrance.[1]

    • Note: This often forces the biaryl system to twist out of planarity due to the C3-Fluorine, creating a unique 3D shape.[1]

Visual Workflows

Screening Logic

The following diagram illustrates the decision matrix for screening this fragment.

ScreeningWorkflowLibraryFragment Library(5-Br-3-F-2-I-Benzoic Acid)SoakCrystal Soaking(20-50 mM)Library->SoakNMR19F NMR Screen(T2 Filter)Library->NMRDataCollectionX-Ray Data Collection(Dual Energy)Soak->DataCollectionHitValidated Hit(Orientation Defined)NMR->HitLine BroadeningAnalysisAnomalous MapCalculationDataCollection->AnalysisI vs Br SignalAnalysis->HitBinding Mode

Caption: Workflow integrating X-ray anomalous scattering and 19F NMR for robust hit validation.

Synthetic Divergence

The regioselectivity allows for the generation of two distinct lead series from the same hit.[1]

SynthesisPathFragment5-Bromo-3-fluoro-2-iodobenzoic acid(Scaffold)CondAPath A: Steric Control(Bulky Ligand: SPhos)Fragment->CondASuzuki CouplingCondBPath B: Electronic Control(Standard Pd(0))Fragment->CondBSuzuki/SonogashiraProdAC5-Functionalized(Linear Extension)CondA->ProdABr-SelectiveProdBC2-Functionalized(Twisted Biaryl)CondB->ProdBI-Selective

Caption: Divergent synthetic pathways exploiting the reactivity difference between C2-Iodine and C5-Bromine.

References

  • Vertex Pharmaceuticals. (2018).[1] Isoquinoline derivatives as PERK inhibitors. WO2018015879A1. Link

    • Context: Describes the synthesis of the fragment from 2-amino-5-bromo-3-fluorobenzoic acid and its use as a core intermedi
  • Mirati Therapeutics. (2021).[1] Sos1 inhibitors. WO2021127429A1.[1] Link

    • Context: Usage of 5-bromo-3-fluoro-2-iodobenzoic acid in the synthesis of KRAS/SOS1 inhibitors.[1]

  • Schöpe, J., et al. (2022).[1] Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry, 65(21), 14539–14552.[1][3] Link[1][3]

    • Context: Validates the concept of using halogen-enriched libraries (HEFLib)
  • Noble, M. E. M., et al. (2019).[1][4] FragLites: Minimal, Halogenated Fragments for the Exploration of Protein-Ligand Interactions. Journal of Medicinal Chemistry. Link[1]

    • Context: Establishes the protocol for using Bromine/Iodine anomalous signals to map binding sites (phasing and orient
  • BenchChem. (2023).[1] A Comparative Guide to the Reactivity of Halogenated Benzoates. Link[1]

    • Context: General principles of regioselectivity in Pd-catalyzed cross-coupling of poly-halogenated arom

Synthesis of quinolone derivatives using 5-Bromo-3-fluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 2092613-57-3) as a high-value building block for next-generation fluoroquinolone antibiotics and chemotherapeutics. Unlike standard 2,3,4-trifluorobenzoic acid precursors, this scaffold offers a unique orthogonal reactivity profile : the labile 2-iodo group facilitates rapid cyclization, while the 5-bromo substituent remains intact, serving as a "sleeping" handle for late-stage diversification (e.g., C6-Suzuki couplings).

We present two validated protocols:

  • The Modified Grohe-Heberer Method: A scalable, robust route for industrial preparation.

  • The Pd-Catalyzed Larock-Type Annulation: A convergent, one-pot method for rapid library generation.

Strategic Analysis: The Chemoselectivity Advantage

The structural elegance of 5-Bromo-3-fluoro-2-iodobenzoic acid lies in its halogen hierarchy. In standard cross-coupling and nucleophilic substitution, the reactivity order is I > Br >> F . This allows for "programmed" synthesis where the quinolone core is constructed first (utilizing the I-C2 bond), leaving the Br-C6 bond available for appending complex heterocycles later—a common requirement in modern drug design (e.g., Delafloxacin analogs).

Figure 1: Chemoselectivity & Transformation Map

Chemoselectivity Start 5-Bromo-3-fluoro-2-iodobenzoic acid Iodo C2-Iodine (Highly Labile) Start->Iodo Site of N-Arylation (Cyclization) Bromo C5-Bromine (Stable to Cyclization) Start->Bromo Retained Fluoro C3-Fluorine (Bioactivity/Solubility) Start->Fluoro Becomes C8-F Acid C1-Carboxyl (Scaffold Anchor) Start->Acid Becomes C4-Carbonyl Quinolone 6-Bromo-8-fluoro-4-quinolone (Target Scaffold) Iodo->Quinolone Displaced by N1 Acid->Quinolone LateStage C6-Functionalized Drug Candidate Quinolone->LateStage Suzuki/Buchwald at C6-Br

Caption: Orthogonal reactivity map. The C2-Iodine is the "linchpin" for cyclization, while the C5-Bromine is preserved for late-stage modification.

Protocol A: The Modified Grohe-Heberer Cyclization

Recommended for: Scale-up (>10g), high purity requirements, and synthesis of 3-carboxylate derivatives.

This protocol adapts the industry-standard Grohe-Heberer method. The presence of the 2-Iodo group (vs. the traditional 2-Chloro or 2-Fluoro) significantly accelerates the final SNAr cyclization step due to the weaker C-I bond and superior leaving group ability in this specific electronic context [1].

Step-by-Step Methodology

Reagents:

  • Substrate: 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 equiv)

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 equiv)

  • Linker: Ethyl 3-(dimethylamino)acrylate (1.1 equiv) or Magnesium ethyl malonate.

  • Amine: Cyclopropylamine or Aniline derivative (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or NaH (for cyclization)

  • Solvent: Toluene (Step 1), DMF or DMSO (Step 3)

Workflow:

  • Acid Chloride Formation:

    • Dissolve 5-Bromo-3-fluoro-2-iodobenzoic acid in anhydrous Toluene.

    • Add catalytic DMF (2 drops) and SOCl₂ (1.2 equiv) dropwise.

    • Reflux for 2 hours until gas evolution ceases. Evaporate volatiles to yield the crude acid chloride.

    • Critical Check: Ensure complete removal of SOCl₂ to prevent side reactions in Step 2.

  • Acylation & Amine Exchange:

    • Dissolve the acid chloride in dry THF or Toluene.

    • Add Ethyl 3-(dimethylamino)acrylate (1.1 equiv) and Triethylamine (1.5 equiv). Reflux for 4 hours.

    • Observation: The solution typically turns orange/red as the adduct forms.

    • Evaporate solvent. Redissolve residue in Ethanol.

    • Add the primary amine (e.g., Cyclopropylamine) (1.1 equiv) at 0°C, then warm to RT. Stir for 2 hours.

    • Mechanism:[1][2][3] The primary amine displaces the dimethylamine group via addition-elimination.

  • Intramolecular Cyclization (SNAr):

    • Dissolve the intermediate from Step 2 in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (2.5 equiv). Heat to 80-100°C for 4-6 hours.

    • Why this works: The 2-Iodo group is activated by the ortho-carbonyl. The nitrogen attacks the C2 position, displacing Iodine.

    • Quench: Pour into ice water. Acidify to pH 4-5 with dilute HCl.

    • Isolation: Filter the precipitate. Wash with water and cold ethanol.

Expected Yield: 75-85% (over 3 steps).

Data Table 1: Optimization of Cyclization Conditions
EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1DMFK₂CO₃80482Optimal balance of rate/purity
2DMSONaH60178Faster, but more impurities observed
3TolueneDBU1101245Too slow; poor solubility of intermediate
4NMPK₂CO₃100380Good alternative to DMF

Protocol B: Palladium-Catalyzed Carbonylative Annulation

Recommended for: Rapid library generation, introducing diversity at N1, and avoiding acid chloride handling.

This modern approach utilizes the high reactivity of the C2-Iodine bond for a Pd-catalyzed insertion, bypassing the need for acid chloride activation [2].

Workflow Diagram

Pd_Pathway Substrate 5-Bromo-3-fluoro- 2-iodobenzoic acid Intermed Pd-Intermediate (Oxidative Addition at C-I) Substrate->Intermed Pd(0) Reagents Terminal Alkyne + Primary Amine Pd(OAc)2 (5 mol%), PPh3 CO Source (e.g., Mo(CO)6) Reagents->Intermed Product 6-Bromo-8-fluoro-4-quinolone Intermed->Product Carbonylation & Cyclization

Caption: One-pot Pd-catalyzed synthesis utilizing the labile C-I bond.

Protocol:

  • Charge: In a pressure tube, combine the benzoic acid (1.0 equiv), amine (1.2 equiv), and terminal alkyne (1.2 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Solvent/Base: Add Et₃N (3 equiv) in DMF.

  • Reaction: Heat at 100°C under CO atmosphere (balloon) or use Mo(CO)₆ as a solid source.

  • Workup: Dilute with EtOAc, wash with brine, purify via column chromatography.

Note: While faster, this method is sensitive to the electronic nature of the alkyne and requires careful handling of CO gas.

Troubleshooting & Critical Quality Attributes (CQA)

  • Regioselectivity Issues: The 5-Bromo position is relatively stable, but using highly active Pd-catalysts (like Pd(dtbpf)Cl₂) in Protocol B can lead to "double coupling" at both I and Br sites. Solution: Use milder ligands (PPh₃) and control temperature strictly.

  • Iodine Liberation: In Protocol A (Step 1), if the reaction turns violet, iodine is being liberated (decomposition). Solution: Keep the chlorination temperature below 80°C and use catalytic DMF to accelerate the reaction at lower temps.

  • Solubility: The 6-bromo-8-fluoroquinolone core is highly crystalline and insoluble in water. Solution: Use mixtures of CHCl₃/MeOH for NMR analysis or recrystallization.

References

  • Grohe, K., & Heberer, H. (1978). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Justus Liebigs Annalen der Chemie. (General methodology foundation).

  • Cacchi, S., et al. (2006).[4] Palladium-catalyzed synthesis of 2-substituted quinolones from 2-iodoanilines.[4][5][6] Heterocycles.[3][4][7][8] (Reactivity of 2-iodo scaffolds).

  • Vertex AI Search. (2025). - Consolidated Search Results.
  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-iodobenzoic acid derivatives. (Analogous reactivity data).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically addressing the hazards of thionyl chloride and carbon monoxide.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Bromo-3-fluoro-2-iodobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-bromo-3-fluoro-2-iodobenzoic acid from 2-amino-5-bromo-3-fluorobenzoic acid relies on a classic Sandmeyer-type diazotization-iodination sequence. While mechanistically straightforward, researchers frequently encounter severe yield drops (often falling to ~30%) and product discoloration due to competing side reactions and poor reagent quenching[1].

This guide is designed by Application Scientists to provide you with a self-validating experimental protocol, mechanistic insights, and targeted troubleshooting for scaling and optimizing this specific transformation.

Mechanistic Overview & Workflow

The conversion relies on the generation of a highly reactive diazonium intermediate. Because the aromatic ring is heavily deactivated by electron-withdrawing halogens (fluorine and bromine), the diazonium salt is highly susceptible to premature hydrolysis if thermal control is lost. Furthermore, the oxidation of iodide ions (


) to elemental iodine (

) during the reaction often traps the final product, severely complicating isolation.

SandmeyerPathway SM 2-Amino-5-bromo-3-fluorobenzoic acid (Starting Material) Reagents1 NaNO2, HCl/H2SO4 0-5 °C SM->Reagents1 Diazonium Diazonium Salt Intermediate (Highly Reactive) Reagents1->Diazonium Reagents2 KI (aq) Gradual Warming (60-70 °C) Diazonium->Reagents2 Optimal Conversion SideRxn Phenol Byproduct (Hydrolysis) Diazonium->SideRxn T > 5 °C (Water Nucleophilic Attack) Product 5-Bromo-3-fluoro-2-iodobenzoic acid (Target Product) Reagents2->Product Optimal Conversion I2Byproduct Trapped Iodine (I2) Dark Discoloration Reagents2->I2Byproduct Oxidation of I- I2Byproduct->Product Na2S2O3 Quench

Reaction pathway and common failure modes in the Sandmeyer iodination of 5-bromo-3-fluoro-2-iodobenzoic acid.

Quantitative Data: Standard vs. Optimized Conditions

Historical literature often reports poor yields (~30%) resulting in a brown, impure solid[1]. By optimizing thermal control and implementing a reductive thiosulfate quench, yields can be reliably increased to >80% with high purity[2].

ParameterUnoptimized Literature Conditions[1]Optimized Protocol[2]
Diazotization Temp Variable / Poorly controlledStrictly 0–2 °C
Iodination Reagent KI (rapid addition)KI (dropwise addition, 1.5 equiv)
Quench Method Distilled Water wash onlySaturated

wash
Visual Appearance Brown solidYellow solid
Reported Yield 30%81.4%

Optimized Experimental Protocol

This protocol is engineered as a self-validating system . Visual and physical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before you move to the next phase[3].

Step 1: Salt Formation & Diazotization
  • Suspend 2-amino-5-bromo-3-fluorobenzoic acid (1.0 equiv) in a mixture of concentrated

    
     (or 
    
    
    
    ) and water. Stir vigorously for 30 minutes at room temperature.
  • Cool the suspension to 0–2 °C using an ice-salt bath.

  • Add a pre-chilled aqueous solution of

    
     (1.2 equiv) dropwise over 30–45 minutes. Maintain the internal temperature strictly below 5 °C.
    
    • Self-Validation Checkpoint: The opaque suspension will gradually clarify into a pale, transparent solution. This visual shift confirms the insoluble starting material has successfully converted into the highly soluble diazonium salt.

Step 2: Iodination
  • Prepare a solution of

    
     (1.5 equiv) in water and cool it to 0 °C in a separate, oversized flask (to accommodate gas evolution).
    
  • Transfer the cold diazonium solution dropwise into the

    
     solution under vigorous stirring.
    
  • Warm the mixture slowly to room temperature, then heat gradually to 60–70 °C for 1 hour.

    • Self-Validation Checkpoint: Vigorous bubbling (evolution of

      
       gas) will occur. The reaction is complete when gas evolution completely ceases upon heating.
      
Step 3: Quenching & Isolation
  • Cool the reaction mixture to room temperature. The mixture will likely appear dark purple or brown due to the presence of elemental iodine (

    
    ).
    
  • Quench by adding a saturated aqueous solution of Sodium Thiosulfate (

    
    ) dropwise.
    
    • Self-Validation Checkpoint: The dark brown/purple color will rapidly dissipate, leaving a pale yellow suspension. This confirms the complete reduction of trapped

      
       back to water-soluble iodide (
      
      
      
      ).
  • Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Recrystallize the crude residue from a mixture of ethanol/water to yield 5-bromo-3-fluoro-2-iodobenzoic acid as a pure yellow solid[2].

Troubleshooting FAQs

Q: Why is my final product a dark brown solid instead of a yellow powder, and how does this affect downstream coupling? A: A brown solid indicates the presence of trapped elemental iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) within the crystal lattice of your product. During the Sandmeyer reaction, iodide is easily oxidized to iodine. If you only wash the crude product with water, the non-polar 

co-precipitates with your benzoic acid. This not only artificially inflates your crude mass (masking a low yield) but will severely poison palladium catalysts in downstream Suzuki or Sonogashira couplings. Fix: Always perform a reductive quench using Sodium Thiosulfate (

) or Sodium Bisulfite (

) until the organic layer turns pale yellow[2].

Q: My yield is consistently below 40%, and NMR shows a mixture of products. What is causing this? A: You are likely experiencing premature diazonium hydrolysis, leading to the formation of a phenol byproduct. The diazonium salt of this specific substrate is highly unstable. If the internal temperature rises above 5 °C during the


 addition, the diazonium group decomposes into an aryl cation. Water (the most abundant nucleophile in the system) rapidly attacks this cation, forming 5-bromo-3-fluoro-2-hydroxybenzoic acid.
Fix: Ensure your cooling bath is an ice-salt mixture (not just ice water) to maintain an internal temperature of 0–2 °C. Add the 

via a syringe pump or addition funnel to prevent exothermic spikes.

Q: The starting material (2-amino-5-bromo-3-fluorobenzoic acid) isn't fully dissolving in the acidic aqueous solution before adding sodium nitrite. Should I add an organic co-solvent? A: Do not add an organic co-solvent, as this can interfere with the diazotization kinetics. The starting material is a zwitterionic amino acid with poor aqueous solubility. It will remain a suspension until the


 fully protonates the amine to form the hydrochloride salt, and even then, it may remain cloudy.
Fix: Ensure you are using a sufficient excess of concentrated acid (typically 3-4 equivalents relative to the amine) and employ rapid mechanical stirring. The mixture will naturally clarify during the 

addition as the insoluble amine converts into the highly soluble diazonium salt[3].

Q: The reaction foamed over violently when I added the KI. How do I control this? A: The Sandmeyer iodination proceeds via a radical-nucleophilic aromatic substitution mechanism that rapidly evolves nitrogen gas (


). If the diazonium salt is added to the 

too quickly, or if the mixture is heated too rapidly, the sudden release of

causes severe foaming, leading to physical loss of the product into the exhaust system. Fix: Use a reaction vessel that is at least 3 to 4 times the total volume of your solvent. Add the diazonium solution to the

solution dropwise at 0 °C, allow the initial gas evolution to subside, and only then begin gradually warming the flask to 60 °C.

References

  • WO2018015879A1 - Isoquinoline derivatives as perk inhibitors Source: Google Patents URL
  • WO2021127429A1 - Sos1 inhibitors Source: Google Patents URL
  • 5-Bromo-2-iodobenzoic acid synthesis Source: ChemicalBook URL

Sources

Solving solubility issues of 5-Bromo-3-fluoro-2-iodobenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Technical Support Center: Solubility Optimization Guide

Compound: 5-Bromo-3-fluoro-2-iodobenzoic acid CAS: 1335511-41-5 Application: Synthetic Intermediate, Kinase Inhibitor Scaffold, Chemical Biology Probe[1]

Executive Summary & Physicochemical Context

This guide addresses the solubility challenges associated with 5-Bromo-3-fluoro-2-iodobenzoic acid , a highly functionalized benzoic acid derivative.[1] While Dimethyl Sulfoxide (DMSO) is the standard vehicle for this compound, users frequently encounter issues with dissolution kinetics (slow dissolving) and aqueous precipitation (crashing out upon dilution).[1][2]

The Core Challenge: This molecule combines a polar carboxylic acid head group with a highly lipophilic, halogenated aromatic core.[1] The three halogen atoms (Bromine, Fluorine, Iodine) significantly increase the molecular weight and lipophilicity (LogP) while simultaneously lowering the pKa via electron-withdrawing induction and the ortho-effect.

Key Physicochemical Data:

Property Value (Approx.) Implication for Solubility
Molecular Weight ~344.9 g/mol Moderate size; diffusion is not a limiting factor.[1]
LogP (Lipophilicity) ~2.9 – 3.4 Poor water solubility; requires organic co-solvent (DMSO).[1]
pKa (Acidity) ~2.5 Acidic.[1] Exists as an anion at neutral pH (7.4), but protonated (insoluble) at low pH.[1]

| Solid State | Crystalline | Strong halogen bonding may require energy (heat/sonication) to break the lattice.[1] |

Troubleshooting Guide (Q&A)

Category A: Initial Dissolution in DMSO[1][3]

Q1: I added the solid to pure DMSO, but particles remain visible. Is the compound insoluble? Diagnosis: Likely a kinetic issue, not a thermodynamic one. Explanation: Poly-halogenated benzoic acids often form stable crystal lattices stabilized by halogen bonding and


-stacking.[1] Pure DMSO has high solvating power, but the solvent molecules must penetrate this lattice.[1]
Solution: 
  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 35–40°C for 10–15 minutes. The combination of acoustic cavitation and mild heat usually overcomes the lattice energy.[1]

  • Check your DMSO: Ensure you are using anhydrous DMSO (Grade ≥99.9%).[1] DMSO is hygroscopic; if your bottle has been open for months, it may have absorbed atmospheric water, which drastically reduces the solubility of this hydrophobic compound.[1]

Q2: Can I heat the solution to speed up dissolution? Diagnosis: Yes, with limits. Explanation: Increasing temperature increases solubility and diffusion rates.[1] However, 2-iodo-benzoic acids can be sensitive to thermal degradation (e.g., decarboxylation or iodine lability) at very high temperatures.[1] Solution:

  • Safe Range: Heating to 40°C–50°C is generally safe and effective.[1]

  • Danger Zone: Avoid boiling or heating >80°C, which may degrade the compound or cause solvent evaporation leading to concentration errors.[1]

Category B: Dilution & Aqueous "Crash-Out"[1][2]

Q3: My stock is clear, but when I dilute it into cell culture media or buffer, it precipitates immediately. Why? Diagnosis: The "Solvent Shift" effect (Hydrophobic Crash-out).[1][2] Explanation: DMSO is a polar aprotic solvent that solubilizes the hydrophobic ring.[1] Water is a polar protic solvent.[1] When you dilute the DMSO stock (e.g., 1:1000), the solvent environment becomes predominantly aqueous.[1] If the concentration exceeds the aqueous solubility limit (which is very low for the protonated form), the compound precipitates.[1] Solution:

  • Stepwise Dilution: Do not add a high-concentration drop directly to a large volume of static buffer.[1] Instead, perform an intermediate dilution (e.g., dilute 10 mM stock to 1 mM in 50% DMSO/Water) before the final dilution.[1]

  • Dynamic Mixing: Vortex the buffer while adding the DMSO stock to prevent local regions of supersaturation.

  • Limit Final Concentration: Ensure your final assay concentration is below the aqueous solubility limit (likely <100 µM).

Q4: Does pH matter for this compound? Diagnosis: Critical factor. Explanation: With a pKa around 2.5, this compound is a weak acid.[1]

  • pH < 2.5: The compound is protonated (neutral) and least soluble .[1]

  • pH > 4.5: The compound is deprotonated (anionic) and more soluble .[1] Solution: Ensure your assay buffer is buffered to pH 7.4 (e.g., PBS, HEPES).[1] Avoid acidic buffers (pH < 4) unless necessary, as they will force precipitation.[1]

Validated Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, particle-free 10 mM stock solution in DMSO.

Materials:

  • 5-Bromo-3-fluoro-2-iodobenzoic acid solid.[1][3]

  • Anhydrous DMSO (stored over molecular sieves recommended).[1]

  • Amber glass vial (to protect light-sensitive iodine moiety).[1]

  • Ultrasonic water bath.[1]

Procedure:

  • Weighing: Accurately weigh 3.45 mg of the compound into a sterile amber microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If weighing a different mass, calculate volume using

      
      .[1]
      
  • Initial Mixing: Vortex at maximum speed for 30 seconds.

  • Inspection: Hold the vial up to a light source. If solid particles are visible, proceed to step 5.[1]

  • Sonication: Sonicate at 40°C for 10 minutes.

  • Final Verification: Centrifuge briefly (1 min at 10,000 x g) to drive any undissolved micro-crystals to the bottom. If a pellet forms, the solution is not fully dissolved; repeat sonication.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[1][4]

Diagnostic Logic Flowchart

The following diagram outlines the decision-making process for troubleshooting solubility issues.

SolubilityTroubleshooting Start Start: Compound Solid AddDMSO Add Anhydrous DMSO Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Sonicate Sonicate (40°C, 10 min) Vortex Vigorously CheckClear->Sonicate No (Particles) SuccessStock Stock Ready (Store -20°C, Dark) CheckClear->SuccessStock Yes CheckClear2 Is Solution Clear? Sonicate->CheckClear2 CheckClear2->SuccessStock Yes CheckWater Check DMSO Water Content Use Fresh Bottle CheckClear2->CheckWater No (Still Cloudy) Dilute Dilute into Assay Buffer SuccessStock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation SuccessAssay Proceed with Assay Precipitation->SuccessAssay No CheckPH Check Buffer pH (Must be > pH 4.0) Precipitation->CheckPH Yes ReduceConc Reduce Final Concentration or Increase DMSO % CheckPH->ReduceConc pH is OK

Caption: Decision tree for resolving solubility issues from initial stock preparation to aqueous dilution.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5).[1][5] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference on DMSO cosolvent systems and pKa effects on solubility).

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Methodology for solubility screening).

Sources

Technical Support Center: Selective Coupling of 5-Bromo-3-fluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 5-Bromo-3-fluoro-2-iodobenzoic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you achieve selective C-I functionalization while minimizing undesired dehalogenation side reactions.

Core Principles: Understanding Halogen Reactivity

For polyhalogenated substrates like 5-Bromo-3-fluoro-2-iodobenzoic acid, the success of selective coupling hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle, follows a predictable trend based on bond dissociation energies.[1][2][3]

Reactivity Hierarchy: C–I > C–Br > C–Cl >> C–F

This inherent reactivity difference is the key to selectively targeting the C-I bond for coupling while leaving the C-Br and C-F bonds intact. The protocols and troubleshooting guides below are designed to exploit this principle.

G cluster_0 Reactivity in Pd(0) Oxidative Addition C-I C-I Bond (Most Reactive) C-Br C-Br Bond C-I->C-Br Faster C-F C-F Bond (Least Reactive) C-Br->C-F Much Faster G start Problem: High Deiodination check_reagents 1. Check Reagent & Solvent Purity (Anhydrous/Degassed?) start->check_reagents repurify Solution: Use fresh, anhydrous, degassed solvents. Ensure base is pure. check_reagents->repurify No check_base 2. Evaluate Base (Using strong alkoxide or old amine?) check_reagents->check_base Yes repurify->check_base change_base Solution: Switch to a weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_ligand 3. Evaluate Catalyst/Ligand (Using PPh₃?) check_base->check_ligand No change_base->check_ligand change_ligand Solution: Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to accelerate reductive elimination. check_ligand->change_ligand Yes check_temp 4. Evaluate Temperature (Reaction > 80 °C?) check_ligand->check_temp No change_ligand->check_temp lower_temp Solution: Lower temperature to 30-60 °C. Monitor for longer time. check_temp->lower_temp Yes end Problem Solved: Selective C-I Coupling Achieved check_temp->end No lower_temp->end

Caption: Systematic troubleshooting flowchart for deiodination.

In-Depth Analysis of Deiodination Causes and Solutions
Potential CauseScientific ExplanationRecommended Solution
Inappropriate Base Strong bases, especially alkoxides (e.g., NaOEt, KOtBu), and some amine bases can act as hydride sources or promote pathways that generate Pd-H species, leading to reductive dehalogenation. [1][4][5]Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are excellent choices that minimize dehalogenation. [1][5]
Wrong Ligand Choice Simple phosphine ligands like PPh₃ can lead to slow reductive elimination. If the desired C-C bond formation is slow, the competing dehalogenation side reaction has more time to occur. [6]Aryl iodides can sometimes show poor turnover with PPh₃ at lower temperatures. Use a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands accelerate the rate-limiting reductive elimination step, favoring product formation over dehalogenation. [5][7]
Protic or "Wet" Solvent Alcohols (e.g., MeOH, EtOH) can be oxidized by the Pd(II) intermediate to generate Pd-H species. [3][4]Excess water can also serve as a proton source for protonolysis, another dehalogenation pathway. [8]Use rigorously dried, degassed aprotic solvents like 1,4-dioxane, toluene, or THF. [1][9]If an aqueous system is required, carefully control the water content, often using a biphasic mixture (e.g., Toluene/H₂O).
High Temperature The activation energy for hydrodehalogenation can be lower than that for the desired coupling, or high temperatures can accelerate catalyst decomposition to species that promote the side reaction. [5]Optimize the catalyst system to be more active at lower temperatures (30-60 °C). [10]A more active catalyst often obviates the need for high heat. Monitor reactions closely and stop them once the starting material is consumed to avoid product degradation or extended exposure to conditions that favor dehalogenation.
Slow Transmetalation If the transfer of the organometallic partner (e.g., boronic acid) to the palladium center is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of undergoing dehalogenation. [1]Ensure high purity of the boronic acid or alkyne coupling partner. For Suzuki couplings, using potassium aryltrifluoroborates or boronate esters (e.g., pinacol esters) can sometimes improve stability and reactivity. [11]

Recommended Experimental Protocols

The following protocols are robust starting points for the selective C-I coupling of 5-Bromo-3-fluoro-2-iodobenzoic acid. Optimization may be required for specific coupling partners.

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: To synthesize 5-Bromo-3-fluoro-2-(aryl)-benzoic acid.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene, to make a ~0.1 M solution).

  • Reaction Execution: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 50-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically every 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol B: Selective Sonogashira Coupling

Objective: To synthesize 5-Bromo-3-fluoro-2-(alkynyl)-benzoic acid.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). For copper-free conditions, add your chosen ligand. For traditional conditions, add CuI (5-10 mol%).

  • Inert Atmosphere: Seal and purge the flask with an inert gas as described in the Suzuki protocol.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature (or heat gently to 30-40 °C if necessary). The C-I bond is typically reactive enough for mild conditions. [12][13]6. Monitoring & Workup: Follow the monitoring and workup procedures described in the Suzuki protocol. The acid-base workup is critical for isolating the carboxylic acid product.

Catalytic Cycle and Competing Dehalogenation Pathway

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_intermediate Ar-Pd(II)(I)L₂ ox_add->pd_intermediate transmetal Transmetalation (Ar'-B(OR)₂) pd_intermediate->transmetal hydride_exchange Hydride Formation pd_intermediate->hydride_exchange Competing Pathway pd_diaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->hydride_exchange pd_hydride H-Pd(II)(I)L₂ dehal_elim Reductive Elimination hydride_exchange->dehal_elim forms Ar-Pd-H dehal_elim->pd0 Regenerates Catalyst dehal_product Byproduct (Ar-H) dehal_elim->dehal_product

Caption: Suzuki catalytic cycle with the competing hydrodehalogenation pathway.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Brown, J. M., & Guiry, P. J. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Ordóñez, M., & Cestero, J. (2011). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]

  • Brown, J. M., & Guiry, P. J. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. [Link]

  • Li, Z., et al. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Scott, N. E., & Sigman, M. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Singh, U., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Scott, N. E., & Sigman, M. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. [Link]

  • Scott, N. E., & Sigman, M. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Fitzarr. (2019). significant dehalogenation in stille coupling. Reddit. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive 5-Bromo-3-fluoro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromo-3-fluoro-2-iodobenzoic acid is a highly functionalized, polyhalogenated building block critical for modern drug discovery, particularly in the synthesis of complex kinase and SOS1 inhibitors[1]. While the free carboxylic acid is bench-stable, its downstream reactive derivatives—specifically acid chlorides and organometallic intermediates —exhibit extreme moisture sensitivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind these sensitivities and provide self-validating protocols to ensure absolute synthetic fidelity.

Section 1: Mechanistic Causality of Moisture Sensitivity

Why are derivatives of this specific polyhalogenated compound so sensitive?

  • Acid Chloride Derivatives: The presence of three highly electronegative halogens (Fluorine, Bromine, Iodine) on the aromatic ring strongly depletes electron density from the acyl carbon via inductive withdrawal. This renders the acid chloride hyper-electrophilic, drastically lowering the activation energy for nucleophilic attack by trace water and leading to rapid hydrolysis back to the unreactive carboxylic acid[2].

  • Organometallic Intermediates: During functionalization (e.g., directed halogen-metal exchange at the iodine position), the resulting aryllithium or arylmagnesium species is exceptionally basic. Even parts-per-million (ppm) levels of water adsorbed on glassware surfaces act as a superstoichiometric proton source, instantly quenching the carbanion to yield a dead-end de-iodinated byproduct[3].

Section 2: Troubleshooting Guide - Acid Chloride Hydrolysis

Q: My amide coupling yields are consistently low, and LC-MS shows a mass corresponding to the starting carboxylic acid. What is happening? A: Your acid chloride intermediate is hydrolyzing before or during the addition of the amine. The extreme electrophilicity of the polyhalogenated acyl chloride means it will aggressively scavenge any ambient moisture[4].

  • Causality: Water outcompetes your amine nucleophile if the amine is sterically hindered, if the addition is too slow, or if the solvent is not rigorously dried. The reaction with water generates HCl, which further protonates your amine, stalling the reaction entirely[2].

  • Solution: Use strictly anhydrous solvents (e.g., dry DCM over activated molecular sieves). Ensure your amine is dry. If using Schotten-Baumann conditions (biphasic aqueous/organic), the reaction must be extremely rapid with a massive excess of amine to outpace hydrolysis[5].

G A Polyhalogenated Acid Chloride B Trace Moisture (H2O) A->B Wet Solvent/Air D Dry Amine (R-NH2) A->D Anhydrous Conditions C Tetrahedral Intermediate B->C E Hydrolysis (Failed Reaction) C->E Loss of HCl F Amidation (Target Product) C->F Base Scavenged D->C

Reaction pathway of polyhalogenated acid chlorides with moisture vs. amines.

Section 3: Troubleshooting Guide - Organometallic Intermediates

Q: When performing an Iodine-Lithium exchange using n-BuLi, I only isolate the protonated byproduct instead of my electrophile-trapped product. How do I fix this? A: Halogen-metal exchange on polyhalogenated aromatics is exceptionally fast, but the resulting aryllithium is highly unstable and moisture sensitive[3].

  • Causality: Glassware that appears dry often contains a microscopic layer of adsorbed water. At small scales, this moisture instantly quenches the aryllithium intermediate. Furthermore, THF is notoriously hygroscopic and must be freshly distilled or dried over active sieves; standard benchtop THF is insufficient[6].

  • Solution: Implement rigorous Schlenk line techniques. Cycle glassware between high vacuum (<0.1 mbar) and inert gas (Ar or N2) at least three times while heating[7]. Consider an in situ quench (Barbier-type) where the electrophile is present during the lithiation, provided it doesn't react with n-BuLi faster than the halogen-metal exchange[6].

G N1 Oven-Dried Glassware N2 Schlenk Line Cycling (x3) N1->N2 N3 Vacuum (<0.1 mbar) N2->N3 Evacuate N4 Inert Gas (Ar/N2) N3->N4 Backfill N4->N2 Repeat N5 Add 5-Br-3-F-2-I-benzoic derivative N4->N5 Purged System N6 Cool to -78°C N5->N6 N7 Add n-BuLi N6->N7 N8 Halogen-Metal Exchange N7->N8 Strict Anhydrous

Schlenk line workflow for moisture-free halogen-metal exchange.

Section 4: Self-Validating Experimental Protocols (SOPs)

Protocol 1: Anhydrous Preparation of 5-Bromo-3-fluoro-2-iodobenzoyl Chloride

Validation Checkpoint: The reaction mixture should remain a clear solution. A sudden appearance of a white, chalky precipitate during handling indicates catastrophic hydrolysis back to the insoluble carboxylic acid.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a steady stream of dry Argon.

  • Reagent Loading: Add 5-bromo-3-fluoro-2-iodobenzoic acid (1.0 eq) to the flask. Suspend in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 eq). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent; trace moisture will destroy this active intermediate.

  • Reaction: Warm to room temperature and stir for 2 hours until gas evolution (CO, CO2, HCl) ceases.

  • Concentration: Remove volatiles under reduced pressure using a Schlenk manifold to prevent ambient moisture ingress. Do not expose the resulting oil/solid to air.

  • Immediate Use: Dissolve the crude acid chloride in anhydrous THF or DCM and proceed immediately to the amidation step using a dry amine and an anhydrous tertiary amine base (e.g., DIPEA)[5].

Protocol 2: Halogen-Metal Exchange via Schlenk Technique

Validation Checkpoint: The addition of n-BuLi should not cause an immediate, persistent exotherm or white precipitate (LiOH), which are direct indicators of a water quench.

  • Glassware Preparation: Dry a Schlenk flask in a 150 °C oven overnight. Attach to the Schlenk line while hot. Perform three cycles of high vacuum (<0.1 mbar) and Argon backfill[7].

  • Solvent Transfer: Using a dry cannula, transfer anhydrous THF (water content <10 ppm by Karl Fischer titration) into the Schlenk flask[8].

  • Substrate Addition: Add the protected 5-bromo-3-fluoro-2-iodobenzoic acid derivative (e.g., an ester or amide) against a positive flow of Argon.

  • Cooling: Immerse the flask in a dry ice/acetone bath (-78 °C). Wait 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.05 eq) dropwise via a gas-tight syringe. Stir for exactly 5 minutes. Note: Prolonged stirring leads to unwanted side reactions like benzyne formation or the halogen dance rearrangement[9].

  • Electrophile Quench: Add the thoroughly dried electrophile (e.g., anhydrous DMF for formylation) rapidly.

  • Workup: Allow the reaction to warm to room temperature, then quench safely with saturated aqueous NH4Cl.

Section 5: Quantitative Data & Benchmarks

Table 1: Impact of Moisture on Acid Chloride Amidation Yields

Solvent ConditionWater Content (ppm)Amidation Yield (%)Hydrolysis Byproduct (%)
Benchtop DCM (Unsealed)> 500 ppm< 30%> 65%
Anhydrous DCM (Septum)~ 50 ppm85%10%
Anhydrous DCM (Schlenk)< 10 ppm> 95%< 2%

Table 2: Halogen-Metal Exchange Outcomes Based on Technique

Apparatus/TechniqueSubstrate Quench AgentTarget Product YieldDe-iodinated Byproduct
Standard RBF (Air open)Ambient Moisture0%100% (Protonated)
Septum + N2 BalloonTrace Water/Electrophile45%40%
Rigorous Schlenk LineElectrophile92%< 5%

References

  • Source: units.
  • Source: vacuubrand.
  • Source: slideserve.
  • Title: Acid Chloride to Amide (NH3/Amines)
  • Title: Carboxylic acid Derivatives: Mechanism(s) of acid chloride reactions.
  • Source: google.
  • Title: 14.
  • Source: reddit.
  • Source: wax-studios.

Sources

Technical Support Center: Advanced Troubleshooting for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Diagnosing & Resolving Low Conversion Rates

Introduction: The "Black Box" of Catalysis

Welcome to the Advanced Catalysis Support Center. If you are here, your Buchwald-Hartwig amination has likely stalled, precipitated palladium black, or yielded dehalogenated starting material instead of your desired amine.

In drug discovery, "low conversion" is rarely a simple kinetic issue; it is a symptom of a specific failure mode within the catalytic cycle. As a Senior Application Scientist, I will not just give you a recipe. I will help you diagnose where the cycle is breaking—whether it is oxidative addition failure, catalyst poisoning, or competitive


-hydride elimination—and provide the precise protocol to fix it.

The Diagnostic Framework

Before changing reagents, you must identify the failure mode.[1] Use the diagram below to map your experimental observation to the root cause.

Interactive Diagnostic Logic

BuchwaldFailureModes Start OBSERVATION: Low Conversion CheckSM Is Starting Material (Ar-X) Consumed? Start->CheckSM Stalled Reaction Stalled (Ar-X Remains) CheckSM->Stalled No SideRxn Side Reactions (Ar-X Consumed) CheckSM->SideRxn Yes ColorCheck Did the solution turn black/precipitate? Stalled->ColorCheck PdBlack Catastrophic Catalyst Death (Oxidation/Instability) ColorCheck->PdBlack Yes (Pd Black) NoColor Catalyst Resting State (Inhibition/No Activation) ColorCheck->NoColor No (Clear/Orange) ProdCheck Identify Major Byproduct SideRxn->ProdCheck Dehal Protodehalogenation (Ar-H formed) ProdCheck->Dehal Ar-H Found Imine Imine Formation (Beta-Hydride Elimination) ProdCheck->Imine Imine Found

Figure 1: Diagnostic decision tree for isolating the specific catalytic failure mode based on crude reaction analysis.

Deep Dive: Root Cause Analysis & Solutions

Scenario A: The Reaction "Stalled" (Oxidative Addition Failure)

Symptoms: High recovery of Aryl Halide (Ar-X). Catalyst remains in solution or crashes out immediately.

The Mechanism: The oxidative addition (OA) of the Pd(0) species into the Ar-X bond is the first turnover-limiting step. If Ar-X is electron-rich or sterically crowded, standard catalysts (like Pd(PPh3)4) will fail. Furthermore, if you are using a Pd(II) source (like Pd(OAc)2), it must first be reduced to Pd(0).[2][3] Inefficient reduction leads to a "dead" reaction before it starts [1].

The Fix:

  • Switch to Pre-Catalysts (Pd-G3/G4): Stop relying on in situ reduction. Use Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3). These generate the active mono-ligated Pd(0) species upon exposure to base, guaranteeing reaction initiation [2].

  • Ligand Geometry: For hindered substrates (ortho-substituted), use ligands with significant bulk (e.g., XPhos or SPhos ) to force the formation of the active monomeric Pd species.

Scenario B: Heterocycle Poisoning (The "Pyridine Problem")

Symptoms: Reaction works for phenyl bromide but fails completely for 2-bromo-pyridine or imidazole substrates.

The Mechanism: Nitrogen-containing heterocycles are notorious for coordinating to the Palladium center, displacing the phosphine ligand and forming an inactive "Pd-N" complex. This shuts down the catalytic cycle [3].[1][2]

The Fix:

  • Bulky Ligands are Non-Negotiable: You must use a ligand bulky enough to physically block the heterocycle from binding to the metal center.

    • Recommendation: tBuBrettPhos or JackiePhos .

  • Order of Addition: Pre-mix the catalyst and ligand in solvent before adding the heterocyclic substrate to ensure the phosphine binds first.

Scenario C: -Hydride Elimination (The "Wrong Product")

Symptoms: You see the reduced arene (Ar-H) and an imine byproduct.[4] Common with aliphatic amines.[2][5]

The Mechanism: After the amine binds to the Pd center, the complex has two choices:[3][4][6]

  • Reductive Elimination (Desired): Forms the C-N bond.[3]

  • 
    -Hydride Elimination (Undesired):  If the amine has hydrogens on the carbon alpha to the nitrogen, the Pd can strip a hydride, releasing an imine and Ar-H [4].
    

The Fix:

  • Accelerate Reductive Elimination: Use ligands designed to speed up the desired step over the undesired elimination.

    • Secondary Amines: Use RuPhos .[5][7] It is specifically engineered to promote reductive elimination for secondary amines [5].

    • Primary Amines: Use BrettPhos .[3][5][8]

Optimization Matrix: Ligand & Base Selection[2][5][9][10]

Do not guess. Use this matrix to select the starting conditions based on your specific amine class.

Amine ClassPrimary Recommendation (Ligand)Alternative (Ligand)Recommended Base
Primary Aliphatic BrettPhos XPhosNaOtBu (Fast) / Cs₂CO₃ (Slow)
Secondary Aliphatic RuPhos SPhosNaOtBu / LHMDS
Anilines (Aryl Amines) BrettPhos DavePhosNaOtBu / K₃PO₄
Amides / Carbamates tBuBrettPhos XantphosK₃PO₄ / Cs₂CO₃
N-Heterocycles tBuXPhos Me₄tBuXPhosNaOtBu

Table 1: Selection guide based on nucleophile class. Note: Strong bases (NaOtBu) are faster but incompatible with esters/nitro groups. Use Carbonate bases for sensitive substrates.

Standardized Screening Protocol (The "12-Well Screen")

If the matrix above fails, execute this self-validating screening protocol. This eliminates variables systematically.

Scale: 0.05 mmol (micro-scale) Vessel: 1 dram vials or 12-well reaction block Conditions: 100°C, 18 hours

The Setup:

  • Solvent: Toluene (Anhydrous, degassed).[5][9]

  • Base: NaOtBu (Standard) vs. Cs₂CO₃ (Sensitive FG).

  • Catalyst Source: XPhos Pd G3 (General), RuPhos Pd G3 (Sec. Amines), BrettPhos Pd G3 (Prim.[3][5][7] Amines), tBuBrettPhos Pd G3 (Amides).

Workflow:

  • Weigh Pd-Precatalyst (2 mol%) into the vial.

  • Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).[5]

  • Add Base (1.4 equiv).[5][9]

  • CRITICAL: Cap the vial under inert atmosphere (Glovebox or active N2 flow).

  • Add Solvent (0.1 M concentration).

  • Stir vigorously (1000 rpm).

Analysis: Filter through a Celite plug, dilute with EtOAc, and analyze via LCMS. If conversion < 10%, check for Ar-H (protodehalogenation).

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately? A: "Palladium Black" indicates the formation of bulk Pd(0) aggregates. This means your ligand has dissociated, or the catalyst has decomposed.

  • Cause: Oxygen ingress (poor inert technique) or insufficient ligand-to-metal ratio.

  • Solution: Ensure strict degassing.[5][7] If using Pd(OAc)₂, add excess ligand (1.5:1 L:Pd ratio). Better yet, switch to a G3/G4 precatalyst which is air-stable until activation [2].

Q: Can I use water in the solvent? A: Paradoxically, yes—but only for specific cases. If you are using older catalyst systems (Pd(OAc)₂ + Ligand), trace water (2-4%) can actually help reduce Pd(II) to Pd(0) [6]. However, for modern G3/G4 precatalysts and moisture-sensitive bases (NaOtBu), water is detrimental. Keep it anhydrous unless you have a specific reason not to.

Q: My substrate has an ester. NaOtBu hydrolyzed it. A: NaOtBu is a strong nucleophile. Switch to Cs₂CO₃ or K₃PO₄ . These are weaker, inorganic bases. You will likely need to increase the temperature (100-110°C) and use a solvent like Dioxane or tAmyl alcohol to compensate for the lower basicity [7].

Q: I am seeing "Protodehalogenation" (Ar-Br -> Ar-H). Why? A: This is often a solvent or base issue.[9][10] If using Toluene/NaOtBu, the solvent can act as a hydrogen source via radical mechanisms or


-hydride elimination from the ligand itself.
  • Solution: Switch to a non-protic solvent like Dioxane or DMF . Ensure your ligand is bulky enough to enforce rapid Reductive Elimination over the side reaction.

References

  • Mechanistic Studies of the Buchwald-Hartwig Amination. Chemical Reviews. (2016).

  • Buchwald Palladacycle Precatalyst User Guide. MilliporeSigma / Aldrich. (2024).

  • Overcoming Catalyst Poisoning in Heterocycle Arylation. Journal of the American Chemical Society. (2010).

  • Beta-Hydride Elimination vs Reductive Elimination. ChemRxiv. (2021).

  • RuPhos: A Ligand for Secondary Amines. MilliporeSigma Technical Article.

  • The Role of Water in Pd-Catalyzed Amination. Organometallics. (2008).

  • Base Selection in Buchwald-Hartwig Amination. BenchChem Technical Guide. (2025).

Sources

Recrystallization solvents for 5-Bromo-3-fluoro-2-iodobenzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 1335511-41-5).

This highly functionalized molecule is a critical intermediate in the synthesis of advanced therapeutics, including Son of Sevenless homolog 1 (SOS1) inhibitors[1] and PERK inhibitors[2]. However, its dense halogenation (Bromine, Fluorine, and Iodine) significantly alters its thermodynamic behavior, making standard benzoic acid purification protocols ineffective. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to achieve >99% purity.

Part 1: The Causality of Solvent Selection (Expertise & Experience)

Unsubstituted benzoic acid is classically recrystallized from boiling water[3]. However, applying this method to 5-bromo-3-fluoro-2-iodobenzoic acid will fail. The introduction of three distinct halogens drastically increases the molecule's lipophilicity (LogP) and atomic volume, creating a highly hydrophobic electron cloud that overpowers the polarity of the carboxylic acid group. Consequently, the compound is practically insoluble in water, even at reflux[4].

To achieve a high-yielding purification, we must exploit a solvent/anti-solvent pairing system . The "good" solvent (e.g., Ethyl Acetate or Ethanol) is required to break the intermolecular hydrogen bonds of the carboxylic acid dimers and solvate the hydrophobic ring. The "anti-solvent" (e.g., Heptane or Water) is then introduced to selectively increase the dielectric constant or hydrophobicity of the bulk medium, forcing the halogenated compound out of solution to form a highly ordered crystal lattice[4].

Quantitative Solvent System Matrix
Solvent SystemMechanism of ActionProsConsRecommended Use Case
Ethyl Acetate / Heptane EtOAc solvates the polar/non-polar domains; Heptane selectively precipitates the hydrophobic ring.Sharp "cloud point"; excellent recovery; prevents hydrolysis.Highly flammable; requires precise temperature control.Primary Recommendation for highly impure or cross-coupled crude mixtures.
Ethanol / Water EtOH breaks H-bonds; Water acts as a strong anti-solvent against the Br/F/I atoms.Environmentally friendly; inexpensive; non-toxic.High risk of "oiling out" if water is added too rapidly.Best for relatively pure crude products lacking heavy organic impurities.
Toluene (Single Solvent) High solubility at 110°C; very low solubility at 0°C due to aromatic stacking interactions.Simple workflow; no anti-solvent titration required.High boiling point may cause thermal degradation of iodo-bonds.Best when scaling up to multi-kilogram batches where anti-solvent addition is impractical.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product is separating as a brown liquid ("oiling out") at the bottom of the flask instead of forming solid crystals. What is the mechanism behind this, and how do I fix it? A1: "Oiling out" occurs when the solute becomes supersaturated at a temperature that exceeds its melting point[5]. Because 5-bromo-3-fluoro-2-iodobenzoic acid is heavily halogenated, the presence of impurities drastically depresses its melting point. If the solvent system's saturation temperature is higher than this depressed melting point, the compound separates as a supercooled liquid (an oil) rather than a solid crystal[6].

  • The Fix: Return the flask to the heat source until the oil redissolves. Add 10-20% more of the "good" solvent (e.g., Ethyl Acetate). This lowers the saturation temperature below the melting point of the solute, ensuring that upon cooling, the system transitions directly from a liquid solution to a solid crystal lattice[6].

OilingOut Start Crude Mixture Cooling Check Phase Observation Start->Check Oil Oiling Out (Liquid-Liquid Separation) Check->Oil Droplets form Cryst Nucleation (Solid Crystals Form) Check->Cryst Lattice forms Reheat Reheat to Reflux Add 10-20% Good Solvent Oil->Reheat Fix supersaturation Success Pure Crystals Isolated Cryst->Success CoolSlow Cool Slowly (Reduce Thermal Gradient) Reheat->CoolSlow Seed Add Seed Crystal or Scratch Glass CoolSlow->Seed Seed->Check Re-evaluate

Caption: Decision tree and thermodynamic workflow for resolving "oiling out" during recrystallization.

Q2: The crystals are forming, but they are pink or dark brown instead of white/pale yellow. What causes this discoloration? A2: Pink or brown discoloration in heavily halogenated aromatics typically indicates the presence of free iodine/bromine oxidative byproducts or trapped transition metals from prior synthetic steps[2][7].

  • The Fix: During the hot dissolution phase, add 1-2% (w/w) activated charcoal. The highly porous carbon matrix selectively adsorbs large, conjugated colored impurities. Perform a hot gravity filtration to remove the charcoal before initiating the anti-solvent addition[8].

Part 3: Self-Validating Experimental Protocol (EtOAc/Heptane)

This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the physical validation checkpoint is met.

Step 1: Hot Dissolution

  • Place the crude 5-bromo-3-fluoro-2-iodobenzoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 77°C) until the solid is completely dissolved.

  • Validation Checkpoint: If the solution is dark brown or opaque, add 1% w/w activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper[8]. The resulting filtrate must be clear and pale yellow.

Step 2: Anti-Solvent Titration (The Cloud Point) 3. While maintaining reflux, begin adding hot Heptane dropwise via an addition funnel. 4. Observe the solution carefully. Stop the addition the exact moment a faint, milky turbidity (the "cloud point") persists in the boiling solution.

  • Validation Checkpoint: The persistence of this haze proves the solution has reached perfect thermodynamic saturation. If the solution remains clear, saturation has not been achieved—continue adding Heptane. If the compound immediately oils out, you have added Heptane too rapidly; add a few drops of EtOAc to clear the solution and try again[5].

Step 3: Controlled Nucleation & Isolation 5. Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) without disturbance. 6. Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize lattice formation and yield[9]. 7. Isolate the purified crystals via vacuum filtration, washing the filter cake with a minimal amount of ice-cold Heptane[8].

Workflow Step1 Dissolve in Hot EtOAc Step2 Hot Gravity Filtration Step1->Step2 Remove insolubles Step3 Dropwise Heptane Step2->Step3 Maintain reflux Step4 Cloud Point Reached Step3->Step4 Anti-solvent effect Step5 Slow Cooling to 20°C Step4->Step5 Induce nucleation Step6 Ice Bath (0-5°C) Step5->Step6 Maximize yield Step7 Vacuum Filtration Step6->Step7 Isolate product

Caption: Step-by-step thermodynamic pathway for the EtOAc/Heptane recrystallization workflow.

References

  • Recrystallization of Benzoic Acid: Background Massachusetts College of Liberal Arts (MCLA) [Link]

  • The Recrystallization of Benzoic Acid University of Pittsburgh [Link]

  • Recrystallization of Benzoic Acid | Solubility | Solvent Scribd[Link]

  • WO2021127429A1 - Sos1 Inhibitors Google P
  • WO2018015879A1 - Isoquinoline Derivatives as PERK Inhibitors Google P

Sources

Validation & Comparative

HPLC method development for 5-Bromo-3-fluoro-2-iodobenzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

The precise quantification of 5-Bromo-3-fluoro-2-iodobenzoic acid presents a unique chromatographic challenge due to its dense halogenation pattern and the lipophilic nature of its likely impurities.[1] While C18 chemistries are the industry standard, they often fail to resolve critical de-halogenated byproducts or positional isomers inherent to this synthesis.

This guide objectively compares the performance of C18 versus Phenyl-Hexyl stationary phases.[1] We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl chemistry offers superior selectivity for this poly-halogenated aromatic system, driven by specific


 and halogen-

interactions.[1]
The Analytical Challenge

5-Bromo-3-fluoro-2-iodobenzoic acid is a high-value scaffold often synthesized via Sandmeyer-type iodination of a precursor aniline (e.g., 2-amino-5-bromo-3-fluorobenzoic acid).[1] This synthetic route introduces specific "Critical Quality Attributes" (CQAs) that the HPLC method must monitor:

  • The Target: 5-Bromo-3-fluoro-2-iodobenzoic acid (Hydrophobic, acidic pKa ~2.5).[1]

  • Impurity A (Precursor): 2-Amino-5-bromo-3-fluorobenzoic acid (More polar, amphoteric).[1]

  • Impurity B (Des-iodo byproduct): 5-Bromo-3-fluorobenzoic acid (Structurally similar, lacks the bulky iodine).[1]

  • Impurity C (Regioisomer): Potential migration of halogens during synthesis.[1]

The core difficulty lies in separating the Des-iodo byproduct (Impurity B) from the target. Both are highly hydrophobic acids with overlapping retention profiles on alkyl-bonded phases.[1]

Visualizing the Impurity Profile

The following diagram outlines the synthesis pathway and the origin of critical impurities.

SynthesisPath Precursor Precursor: 2-Amino-5-bromo-3-fluorobenzoic acid Reaction Reaction: 1. NaNO2/HCl (Diazotization) 2. KI (Iodination) Precursor->Reaction Target Target: 5-Bromo-3-fluoro-2-iodobenzoic acid Reaction->Target Major Pathway ImpurityB Impurity B: (Des-iodo byproduct) Reaction->ImpurityB Side Reaction (Incomplete Iodination)

Figure 1: Synthetic pathway showing the origin of the critical des-iodo impurity which challenges standard C18 separation.[1]

Method Development Strategy: The Comparison

To determine the optimal method, we screened two distinct column chemistries under identical mobile phase conditions.

Common Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Targeting the benzoyl chromophore).[1]

Candidate 1: The Standard C18 (Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction (dispersive forces).[1]

  • Observation: The C18 column retained the target well. However, the resolution (

    
    ) between the Target and Impurity B (Des-iodo) was marginal (
    
    
    
    ).
  • Why? The hydrophobic difference between an Iodine atom and a Hydrogen atom on the aromatic ring is insufficient for baseline separation on a purely alkyl phase.

Candidate 2: The Challenger Phenyl-Hexyl[1]
  • Mechanism: Hydrophobic interaction +

    
     stacking + Halogen-
    
    
    
    selectivity
    .[1]
  • Observation: The Phenyl-Hexyl column provided a significantly wider separation window (

    
    ).[1]
    
  • Why? The electron-deficient aromatic ring of the target (due to 3 halogens) interacts strongly with the electron-rich phenyl ring of the stationary phase. Furthermore, the bulky Iodine atom induces a specific steric and electronic interaction with the phenyl ligand that is absent in the Des-iodo impurity.

Comparative Data Summary
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnVerdict
Retention Time (Target) 6.2 min6.8 minPhenyl-Hexyl retains slightly longer due to

-interaction.[1]
Resolution (Target vs. Impurity B) 1.2 (Co-elution risk)3.8 (Baseline separated)Phenyl-Hexyl Superior
Peak Symmetry (Tailing Factor) 1.11.05Comparable.[1]
Selectivity (

)
1.041.12Phenyl-Hexyl offers better selectivity.[1]
The Optimized Protocol

Based on the screening results, the Phenyl-Hexyl chemistry is the authoritative choice. Below is the validated protocol.

Equipment & Reagents[2][3][4][5][6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or Phenomenex Luna Phenyl-Hexyl).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.[1]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL Formic Acid to 1000 mL Water.[1] Mix and degas.

    • Solvent B: 100% Acetonitrile.[1]

  • System Equilibration:

    • Flush column with 95% B for 10 mins to clean storage solvents.[1]

    • Equilibrate at initial gradient conditions (40% B) for 20 mins.

  • Gradient Program:

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Action
0.006040Injection
10.001090Linear Gradient
12.001090Wash
12.106040Re-equilibration
15.006040End of Run
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN . (Note: Do not use 100% ACN as diluent to prevent peak distortion/solvent effects).[1]

    • Filter through 0.22 µm PTFE filter.[1]

Decision Logic for Method Selection

The following decision tree illustrates the logic used to arrive at this protocol, ensuring E-E-A-T compliance.

MethodLogic Start Start: 5-Bromo-3-fluoro-2-iodobenzoic acid CheckSolubility Check Solubility & pKa (pKa ~2.5, Hydrophobic) Start->CheckSolubility SelectMP Select Mobile Phase: Acidic (pH 2.7) to suppress ionization CheckSolubility->SelectMP ColScreen Column Screening: C18 vs. Phenyl-Hexyl SelectMP->ColScreen EvalRes Evaluate Resolution (Rs) of Des-iodo Impurity ColScreen->EvalRes Decision Is Rs > 2.0? EvalRes->Decision C18Path C18: Rs = 1.2 (Fail) Decision->C18Path No PhenylPath Phenyl-Hexyl: Rs = 3.8 (Pass - Pi-Pi Selectivity) Decision->PhenylPath Yes FinalMethod Final Method: Phenyl-Hexyl / 0.1% FA / ACN PhenylPath->FinalMethod

Figure 2: Decision tree highlighting the critical selection of Phenyl-Hexyl chemistry based on resolution requirements.

Validation & System Suitability

To ensure this method is "Trustworthy" and compliant with USP <621> , the following System Suitability Tests (SST) must be performed before every sample batch.

System Suitability Criteria:

ParameterUSP RequirementMethod LimitRationale
Resolution (

)


Ensures separation of the Des-iodo impurity.
Tailing Factor (

)


Ensures peak symmetry for accurate integration.[1][7]
Precision (RSD)


Verifies injection and pump reproducibility (n=6).
Theoretical Plates (

)


Ensures column efficiency.[1]

Self-Validating Step: Include a "Resolution Solution" containing both the Target and Impurity B (Des-iodo) at the start of the sequence. If


, the system is not suitable, and the column may need cleaning or replacement.
Troubleshooting Guide
  • Problem: Split peaks or shoulder on the main peak.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).[1]

    • Fix: Dilute sample in mobile phase starting composition (60:40 Water:ACN).

  • Problem: Drifting Retention Times.

    • Cause: Mobile phase pH fluctuation.[1]

    • Fix: Ensure Formic Acid is fresh. Consider buffering with 10mM Ammonium Formate pH 3.0 if stability is an issue (though Formic Acid is usually sufficient).[1]

  • Problem: High Backpressure.[1]

    • Cause: Precipitation of sample or buffer.[1]

    • Fix: Filter all samples. If using buffer salts, wash the system with 90:10 Water:ACN after use.

References
  • Agilent Technologies. (2022).[1] Selectivity Differences of Phenyl-Hexyl vs C18 Columns.[1][4][5][8][9] [Link]

  • Waters Corporation. (2021).[1] Strategies for Separating Halogenated Isomers using UPC2 and HPLC. [Link]

  • PubChem. (2023).[1] 5-Bromo-3-fluoro-2-iodobenzoic acid Compound Summary. [Link][1]

Sources

Technical Guide: LC-MS Fragmentation & Analysis of 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-Bromo-3-fluoro-2-iodobenzoic acid is a high-value tri-halogenated scaffold used primarily in the synthesis of pharmaceutical intermediates. Its unique substitution pattern—positioning three distinct halogens (F, Br, I) around a benzoic acid core—allows for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira) to be performed sequentially.

However, this structural complexity presents a distinct analytical challenge. The presence of multiple halogens creates complex isotopic envelopes and competing fragmentation pathways. This guide provides a definitive protocol for the structural characterization and quantification of this compound, comparing High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) workflows.

Structural & Isotopic Analysis[1]

Before interpreting fragmentation, the analyst must validate the precursor ion using its isotopic signature.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~344.81 Da
    
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Observed Precursor

    
      ~343.80 (
    
    
    
    ) and ~345.80 (
    
    
    ).
The "Fingerprint" Rule

Unlike standard organic acids, this molecule exhibits a 1:1 doublet intensity ratio due to the Bromine atom (


). Fluorine (

) and Iodine (

) are monoisotopic and do not contribute to the peak spread, but they significantly contribute to the negative mass defect .

Expert Insight: If your spectrum does not show a clear 1:1 doublet separated by 2 Da, the bromine has likely been lost (de-bromination side reaction) or the peak is an impurity.

Fragmentation Mechanism (ESI- Negative Mode)

In negative mode ESI, benzoic acids follow a predictable degradation pathway dominated by decarboxylation. However, the Ortho-Effect exerted by the 2-Iodo substituent accelerates specific cleavages.

Primary Pathway: Decarboxylation

The carboxylic acid moiety is the most labile group. Upon Collision-Induced Dissociation (CID), the carboxylate anion loses neutral


.
  • Transition:

    
    
    
  • Loss: 44 Da (

    
    )[1]
    
Secondary Pathway: Deiodination (The Weakest Link)

The Carbon-Iodine (


) bond is significantly weaker (~57 kcal/mol) than the 

(~68 kcal/mol) or

(~115 kcal/mol) bonds. Consequently, Iodine is the first halogen to leave the decarboxylated phenyl ring.
  • Transition:

    
    
    
  • Loss: 127 Da (

    
     or 
    
    
    
    )
Tertiary Pathway: Debromination

High collision energies (>35 eV) are required to break the


 bond.
  • Transition:

    
     (Fluoro-phenyl radical/anion)
    
Visualization: Fragmentation Workflow

The following diagram illustrates the stepwise degradation logic used to confirm the structure.

FragmentationPathway cluster_legend Bond Strength Logic M Precursor Ion [M-H]- m/z 343.8 (79Br) Frag1 Decarboxylated Ion [M-H-CO2]- m/z 299.8 M->Frag1 Loss of CO2 (-44 Da) Low CE (10-15 eV) Frag2 Deiodinated Ion [M-H-CO2-I]- m/z 172.9 Frag1->Frag2 Loss of Iodine (-127 Da) Med CE (20-25 eV) Frag3 Debrominated Ion [M-H-CO2-I-Br]- m/z 94.0 Frag2->Frag3 Loss of Bromine (-79 Da) High CE (>35 eV) info C-I bond breaks before C-Br due to lower bond dissociation energy.

Caption: Stepwise fragmentation pathway of 5-Bromo-3-fluoro-2-iodobenzoic acid in ESI(-) mode. Note the sequential loss of CO2 followed by halogens in order of bond strength.

Comparative Analysis: Q-TOF vs. Triple Quadrupole

When developing an assay for this scaffold, researchers often choose between High-Resolution (Q-TOF/Orbitrap) and Unit Resolution (Triple Quad) instruments. The choice depends on the phase of drug development.

Comparative Performance Guide
FeatureQ-TOF (HRMS) Triple Quad (QqQ) Recommendation
Primary Use Structural Confirmation & Impurity IDRoutine Quantitation (PK/CMC)Use Q-TOF for initial batch release; QqQ for process monitoring.
Mass Accuracy < 5 ppmUnit Resolution (0.7 Da)HRMS is required to distinguish the mass defect of Iodine/Bromine from matrix interferences.
Sensitivity Good (pg levels)Excellent (fg levels)QqQ is superior for trace analysis (cleaning validation).
Scan Mode Full Scan / Targeted MS/MSMRM (Multiple Reaction Monitoring)MRM Transition: 343.8

299.8 (Quant), 343.8

172.9 (Qual).
Isotopic Fidelity Preserves Br doublet shapeOften distorts ratios in MRMHRMS allows visual confirmation of the Br isotope pattern.
Why HRMS Wins for Halogenated Compounds

In a Q-TOF, the Mass Defect of Iodine (-0.096 Da) and Bromine (-0.082 Da) shifts the exact mass significantly lower than standard organic contaminants (which have positive mass defects due to Hydrogen).

  • Standard Hydrocarbon (MW 344): ~344.25 Da

  • Target Molecule: ~343.80 Da Result: HRMS can filter out chemical noise simply by using a narrow mass extraction window (e.g., 10 mDa), providing a "cleaner" baseline than a Triple Quad in full scan mode.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the System Suitability Test (SST) criteria are not met, do not proceed to sample analysis.

A. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why: C18 provides adequate retention for the hydrophobic halogenated ring while allowing the polar carboxylic acid to elute with good peak shape.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Note: Acetic acid is an alternative if sensitivity is low, but Formic is standard.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Expectation: The tri-halo substitution makes the compound lipophilic; expect elution late in the gradient (~3.5 - 4.0 min).

B. Mass Spectrometry Parameters (ESI-)
  • Ionization: Negative Mode (

    
    ).[1][2][3]
    
  • Capillary Voltage: 2500 - 3000 V (Lower voltage prevents discharge in negative mode).

  • Gas Temp: 300°C.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source decarboxylation).

C. System Suitability Test (SST) Criteria

To ensure data trustworthiness, every run must meet these checks:

  • Retention Time Stability:

    
     min.
    
  • Isotope Ratio: The intensity of

    
     343.8 vs 345.8 must be between 0.9 and 1.1 (reflecting the Br doublet).
    
  • Signal-to-Noise: >10:1 for the Limit of Quantitation (LOQ).

Method Optimization Workflow

Use this decision tree to troubleshoot sensitivity or selectivity issues during method transfer.

MethodOptimization Start Start Method Development CheckSignal Check [M-H]- Signal Intensity Start->CheckSignal SignalGood Signal > 10^5 counts? CheckSignal->SignalGood YesSignal Check Isotope Pattern (1:1 Ratio?) SignalGood->YesSignal Yes NoSignal Troubleshoot Ionization SignalGood->NoSignal No Finalize Finalize MRM Transitions 343.8 -> 299.8 YesSignal->Finalize Action1 Switch to APCI(-) (Better for halogens) NoSignal->Action1 High Matrix? Action2 Check In-Source Decay (Reduce Fragmentor V) NoSignal->Action2 Clean Std?

Caption: Decision tree for optimizing LC-MS detection of halogenated benzoic acids.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-iodo- Mass Spectrum.[4] National Institute of Standards and Technology. Available at: [Link] (Accessed 2023).

  • PubChem Database. 2-Iodobenzoic acid (CID 6941) - Spectral Information. National Center for Biotechnology Information. Available at: [Link]

  • Levsen, K., et al. "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067.1-2 (2005): 55-72.
  • Shimadzu Application News. Simultaneous LC-MS/MS Analysis of Haloacetic Acids. Available at: [Link] (Provides validated conditions for halogenated acid analysis).

Sources

Technical Comparison Guide: 13C NMR Profiling of 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR chemical shift profile of 5-Bromo-3-fluoro-2-iodobenzoic acid , a critical poly-halogenated scaffold used in the synthesis of SOS1 inhibitors and other pharmaceutical agents.

This guide compares the spectral signature of the target molecule against its most common regioisomer, providing a definitive analytical workflow for structural validation.

Executive Summary

5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 1335511-41-5) is a dense functionalized arene. Its structural integrity is defined by the precise arrangement of three different halogens relative to a carboxylic acid.

The Analytical Challenge: In electrophilic aromatic substitution or directed lithiation sequences, regioisomers such as 3-Bromo-5-fluoro-2-iodobenzoic acid are common byproducts. Standard 1H NMR is often insufficient due to the low proton count (only two aromatic protons). 13C NMR is the superior validation tool because the Carbon-Fluorine (


) coupling constants (

) provide a "molecular ruler" to measure the distance of each carbon from the fluorine atom, uniquely confirming the substitution pattern.

Chemical Identity & Spectral Prediction

The following data represents the calculated chemical shifts and coupling constants derived from substituent chemical shift (SCS) additivity rules and validated against analogous poly-halogenated benzoate systems.

Structural Numbering:
  • C1: Carboxyl-bearing carbon

  • C2: Iodo-bearing carbon (Ortho to COOH, Ortho to F)

  • C3: Fluoro-bearing carbon (Meta to COOH)

  • C4: Methine (Ortho to F)

  • C5: Bromo-bearing carbon (Meta to F)

  • C6: Methine (Para to F)

Table 1: 13C NMR Shift & Coupling Profile (DMSO-d6)
Carbon PositionPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic (Causality)
C=O (C7) 166.0 - 168.0 Doublet (d)

Hz
Typical benzoic acid carbonyl; minor coupling due to meta-Fluorine.
C3 (C-F) 158.0 - 162.0 Doublet (d)

Diagnostic Peak. Large deshielding by F; massive

coupling.
C1 (C-COOH) 140.0 - 144.0 Doublet (d)

Quaternary. Deshielded by COOH; split by meta-F.
C6 (C-H) 128.0 - 132.0 Doublet (d)

Para to F (small coupling); Ortho to COOH.
C4 (C-H) 122.0 - 126.0 Doublet (d)

Ortho to F (large

); shielded slightly by adjacent Br/I electronics.
C5 (C-Br) 118.0 - 122.0 Doublet (d)

Meta to F. Bromine induces an upfield shift (shielding) relative to H.
C2 (C-I) 92.0 - 98.0 Doublet (d)

Key Differentiator. Iodine "Heavy Atom Effect" causes extreme shielding (<100 ppm).

Note: The C2 (C-I) signal is the most critical indicator. It will appear significantly upfield (near 95 ppm), which is unusual for aromatic carbons, due to the relativistic shielding of the Iodine atom.

Comparative Performance: Target vs. Alternative (Isomer)

Distinguishing the target from its isomer 3-Bromo-5-fluoro-2-iodobenzoic acid is the primary use case for this data.

Table 2: Diagnostic Differences
FeatureTarget Product (5-Br, 3-F)Alternative Isomer (3-Br, 5-F)Differentiation Mechanism
C2 (C-I) Coupling Doublet (

Hz)
Singlet or small doublet (

)
In the Target, F is ortho to I (strong coupling). In the Isomer, F is para to I (weak/no coupling).
C1 (C-COOH) Coupling Small Doublet (

Hz)
Small Doublet (

Hz)
Non-diagnostic (F is meta to COOH in both).
C-Br Coupling Small Doublet (

Hz)
Large Doublet (

Hz)
In the Isomer, F is ortho to Br.

Experimental Protocol (Self-Validating)

To obtain the resolution necessary to see the


 couplings described above, follow this protocol.
Materials
  • Solvent: DMSO-d6 (Preferred over CDCl3 for benzoic acids to prevent dimerization broadening).

  • Concentration: 30-50 mg of sample in 0.6 mL solvent.

  • Instrument: 100 MHz (or higher) 13C frequency (400 MHz proton equivalent).

Step-by-Step Workflow
  • Preparation: Dissolve 50 mg of 5-Bromo-3-fluoro-2-iodobenzoic acid in DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition (1H): Run a standard proton scan (16 scans).

    • Validation: Look for two broad singlets/multiplets between 7.60 - 7.80 ppm. (Ref: WO2021127429A1).

  • Acquisition (13C):

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 3-5 seconds .

      • Reasoning: Quaternary carbons (C-I, C-Br, C-F, C-COOH) have long T1 relaxation times. A short D1 will suppress these critical signals.

    • Scans: Minimum 1024 scans (to resolve the split peaks clearly).

  • Processing:

    • Apply an exponential multiplication (LB = 1.0 - 2.0 Hz) to reduce noise, as splitting reduces signal height.

    • Peak pick the centers of the doublets to determine chemical shift.

    • Calculate

      
       values: Difference in Hz between doublet legs.
      

Structural Assignment Logic (Visualization)

The following diagram illustrates the logic flow for assigning the spectrum and confirming the structure using the data from Table 1.

NMR_Assignment Start Start: Analyze 13C Spectrum (DMSO-d6) Step1 Identify C-I Signal Look for peak < 100 ppm Start->Step1 Decision1 Is peak at ~95 ppm a Doublet (J ~22 Hz)? Step1->Decision1 Result_Correct CONFIRMED: 5-Bromo-3-fluoro (F is Ortho to I) Decision1->Result_Correct Yes Result_Wrong REJECT: 3-Bromo-5-fluoro (F is Para to I - Singlet) Decision1->Result_Wrong No (Singlet) Step2 Verify C-F Signal Look for doublet at ~160 ppm (J ~250 Hz) Result_Correct->Step2 Step3 Verify Carbonyl ~167 ppm (d, J~4 Hz) Step2->Step3

Caption: Logical workflow for distinguishing the target 5-bromo-3-fluoro isomer from its 3-bromo-5-fluoro analog using C-I peak splitting.

References

  • Title: WO2021127429A1 - Sos1 inhibitors.
  • General 13C NMR Shift Data

    • Title: 13C NMR Chemical Shifts (Oregon St
    • Source: Oregon St
    • Context: General reference for arom
    • URL:[Link]

  • Substituent Chemical Shifts (SCS)

    • Title: Proton chemical shifts in NMR.[1][2][3][4][5][6] Part 10. Bromine and iodine substituent chemical shifts.[6]

    • Source: Modgraph / Perkin Transactions.
    • Context: Establishes the "Heavy Atom Effect" of Iodine (shielding) and Fluorine coupling behaviors.
    • URL:[Link]

Sources

Infrared (IR) spectroscopy peaks for carboxylic acid and aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Title : High-Resolution FT-IR Spectroscopy for Carboxylic Acids and Aryl Halides: A Comparative Methodological Guide

Introduction In pharmaceutical development and materials science, Fourier Transform Infrared (FT-IR) spectroscopy is a frontline analytical tool for structural elucidation. However, analyzing molecules containing carboxylic acids and aryl halides presents distinct optical and physical challenges. Carboxylic acids form robust intermolecular hydrogen-bonded networks that dominate the mid-IR spectrum, while heavy aryl halides exhibit low-frequency stretching vibrations that dangerously approach the optical cutoff limits of standard benchtop FT-IR accessories.

As an Application Scientist, I frequently see researchers misinterpret missing halogen peaks as synthesis failures, when the root cause is actually the instrumental sampling technique. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FT-IR methodologies, providing self-validating protocols and empirical data to ensure rigorous spectral interpretation.

Mechanistic Origins of Vibrational Signatures

1.1 Carboxylic Acids: The Dimerization Effect Carboxylic acids rarely exist as isolated monomers in condensed phases (solids or neat liquids). Instead, they form stable, centrosymmetric hydrogen-bonded dimers. This intense hydrogen bonding weakens the O-H bond, drastically shifting its stretching frequency lower and causing extreme peak broadening due to a continuum of hydrogen bond strengths[1],[2].

  • O-H Stretch (3300–2500 cm⁻¹): Appears as a massive, broad envelope that often obscures aliphatic C-H stretching bands[2].

  • C=O Stretch (1760–1690 cm⁻¹): A highly intense, sharp peak. Its exact position depends on conjugation; aromatic carboxylic acids (e.g., benzoic acid) shift lower (1710–1680 cm⁻¹) due to resonance[2].

  • C-O Stretch (1320–1210 cm⁻¹): Medium intensity, coupled with O-H bending[1].

  • O-H Out-of-Plane Wag (960–900 cm⁻¹): A broad, diagnostically critical peak unique to the carboxylic acid dimer[2].

1.2 Aryl Halides: Mass-Dependent Frequency Shifts The vibrational frequency of a chemical bond is governed by Hooke's Law, which dictates that frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. As we move down the halogen group, the atomic mass increases significantly, driving the C-X stretching frequencies deep into the fingerprint and far-IR regions[3],[4].

  • Aryl C-F (1400–1000 cm⁻¹): Strong, often appearing as multiple bands. Easily resolved by any mid-IR instrument[3].

  • Aryl C-Cl (850–550 cm⁻¹): Strong stretch, but begins to enter the lower limits of some optical configurations[4].

  • Aryl C-Br (690–515 cm⁻¹) & Aryl C-I (~500 cm⁻¹): These vibrations occur at such low frequencies that they are frequently cut off by standard ATR crystal optics, making them invisible to improperly configured instruments[3],[4].

Comparative Technology Assessment: ATR vs. Transmission

To accurately resolve these functional groups, the choice between ATR and Transmission FT-IR is the most critical decision in the analytical workflow.

2.1 Diamond ATR FT-IR Attenuated Total Reflectance (ATR) utilizes an internal reflection element (IRE) like diamond or germanium. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by 0.5 to 2.0 µm[5].

  • Performance Advantage: Requires zero sample preparation and is non-destructive. Ideal for neat liquids and robust solids[5].

  • The Cutoff Limitation (Critical for Aryl Halides): While diamond itself is transparent down to ~200 cm⁻¹, most standard benchtop Diamond ATR accessories use Zinc Selenide (ZnSe) focusing lenses. ZnSe has a hard optical cutoff at 650 cm⁻¹[5]. Consequently, the C-Br and C-I peaks of heavy aryl halides will simply not appear.

  • Anomalous Dispersion (Critical for Carboxylic Acids): Because the C=O stretch of a carboxylic acid is an extremely strong absorber, the refractive index of the sample changes drastically across this absorption band. In ATR, this causes the C=O peak to shift to lower wavenumbers and adopt an asymmetric, derivative-like shape compared to transmission spectra.

2.2 Transmission FT-IR (KBr Pellet) Transmission spectroscopy involves passing the IR beam directly through a diluted sample suspended in an IR-transparent matrix.

  • Performance Advantage: Potassium bromide (KBr) is highly transparent down to 400 cm⁻¹[3]. This provides an unobstructed view of the far-fingerprint region, allowing definitive identification of C-Br and C-I stretches. Furthermore, transmission obeys the Beer-Lambert law linearly without the anomalous dispersion seen in ATR.

  • The Hygroscopic Limitation: KBr readily absorbs atmospheric moisture. If not handled correctly, a broad water band at ~3400 cm⁻¹ will appear, which can severely convolute the already broad O-H stretch of a carboxylic acid.

Quantitative Data & Spectral Signatures

Table 1: Characteristic IR Signatures for Target Functional Groups

Functional GroupBond VibrationFrequency Range (cm⁻¹)Intensity & Shape
Carboxylic Acid O-H Stretch3300 – 2500Strong, extremely broad
C=O Stretch1760 – 1690Strong, sharp
C-O Stretch1320 – 1210Medium, sharp
O-H Wag960 – 900Medium, broad
Aryl Halide C-F Stretch1400 – 1000Strong, sharp
C-Cl Stretch850 – 550Strong, sharp
C-Br Stretch690 – 515Strong, sharp
C-I Stretch~500Strong, sharp

Table 2: ATR vs. Transmission Performance Matrix

ParameterDiamond ATR (ZnSe Optics)Transmission (KBr Pellet)
Low-Frequency Cutoff ~650 cm⁻¹~400 cm⁻¹
Aryl-Br / Aryl-I Detection Poor / InvisibleExcellent
Carboxylic Acid C=O Peak Subject to anomalous dispersionTrue Gaussian shape
Sample Preparation None (Direct contact)High (Grinding, pressing)
Moisture Interference NegligibleHigh (Hygroscopic KBr)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols include built-in validation checks to prevent false negatives.

Protocol A: Diamond ATR Measurement for Carboxylic Acids Causality: Carboxylic acids require careful pressure application in ATR. Too little pressure results in a weak evanescent wave interaction; too much pressure can damage the crystal or cause photometric non-linearity.

  • Background Collection: Clean the diamond crystal with isopropanol. Collect a background spectrum (air). Self-Validation: Ensure the single-beam energy profile shows >95% transmittance at 2000 cm⁻¹ to confirm crystal cleanliness.

  • Sample Application: Place 1-2 mg of the solid carboxylic acid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil. Self-Validation: Monitor the live IR preview. Stop applying pressure when the C=O peak (~1700 cm⁻¹) reaches an absorbance of 0.6 to 0.8. If absorbance exceeds 1.2, the detector is saturating, and the peak will flatten (clipping).

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. This mathematically corrects for the wavelength-dependent penetration depth and anomalous dispersion, allowing direct comparison to transmission libraries.

Protocol B: Anhydrous KBr Pellet Preparation for Aryl Halides Causality: To observe the delicate C-Br and C-I peaks below 650 cm⁻¹, the KBr matrix must be perfectly anhydrous and the sample particles must be smaller than the IR wavelength to prevent scattering.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours. Store in a desiccator.

  • Milling: In an agate mortar, combine the aryl halide sample and KBr at a 1:100 ratio by weight. Grind vigorously for 2-3 minutes. Causality: Particle sizes must be reduced to <2 µm to prevent the Christiansen effect (which causes baseline sloping at high wavenumbers).

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 metric tons for 2 minutes.

  • Self-Validation Check: Eject the pellet. Hold it up to the light. It must be visually translucent or transparent. If it is opaque white, the KBr was wet or insufficiently pressed; discard and remake, as it will scatter the IR beam and obscure the low-frequency halogen peaks.

  • Measurement: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Decision Matrix & Workflow

FTIR_Decision_Matrix Start Analyze Compound Structure CheckHalide Contains Heavy Halogens? (Aryl-Br, Aryl-I) Start->CheckHalide CheckAcid Contains Carboxylic Acid? CheckHalide->CheckAcid No ATR_Optics Standard ZnSe Optics? (Cutoff at 650 cm⁻¹) CheckHalide->ATR_Optics Yes UseATR Diamond ATR Fast, Non-destructive CheckAcid->UseATR Yes / No UseKBr Transmission (KBr Pellet) Transparent down to 400 cm⁻¹ Correction Apply ATR Correction Algorithm (Corrects Anomalous Dispersion) UseATR->Correction Strong C=O / O-H Peaks ATR_Optics->UseKBr Yes (Avoids Cutoff) ExtOptics Use Extended-Range ATR (CsI/KRS-5 Optics) ATR_Optics->ExtOptics No

Workflow for selecting the optimal FT-IR technique based on analyte functional groups.

References

1.[6] Interpreting Infrared Spectra - Specac Ltd. specac.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3WsBMDqSvxxkEbJiGJq2NR9L5mip700srfcCf6JxMqIDF1MkNmXREZWg9JSibrZva1DGcnB67fim2o9rgdnVVgKh5PjbRJUVaNJ9aPCgbRzVfimwOlAJa35gr6w1rNSlIFMTabtq_U7UkFGtPAlxAlV0f3HvKRcnIAoSymS8xt-dJ] 2.[1] IR Spectroscopy Tutorial: Carboxylic Acids. orgchemboulder.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2M8KL5BlUvAAbTUyNtKx9OhAncmw-OY24GUCL9Y3O84MbFoUbIlypwU0cTIjtlbaI5NXmIuTpU6M69wDnIjhEYwBW8MeOK1Xdwq3EbX3kGcpUM0pMdWy9IkLx_9m98Fy0HH8UH-vyvQcIgD-MIO2SEzQjMsSqhy418B8xIg_VHLJUGM-mNmxRwBk=] 3.[3] Alkyl and aryl halide infrared spectra - Chemistry. blogspot.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb0SEzLzApSTG5-2uJM9CPZ4hyfA-jM5PqhkVQbD_smPj6L7PVyxCpLfitmGwMICYZH2sQezAa7cur_0shMsoAjfNujtcqgz5fAXQVeeReFzxfLOm1ELosqgZIPVZoak6XEY8OPy4ASw1_MbYTEvQhjSvuhTqbFaCwI0bjWuHYF6I9VMZlxzSt7yREDEzTzc_6aEuY] 4.[2] The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. spectroscopyonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWZZwrJOJSbEIPlyaFogWCy-oMRqscNqcsawObgQZTG3GrClBeqXShXblpth6WFAcl4WdSTArrcQDW6zz9Vq-61ug3L-gve1navDP409bYuZ6zLmL3cF3IzaDFOTm98ww9DqDpwrBMv356lyAAo_wraboICV3RIHHVUCFh3J6pjCO7XU=] 5.[4] How to identify an alkyl halide using an infrared (IR) spectrum - Quora. quora.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC-jWJzmZS1S_FnwGxQY8qDjfa9-oG2inr5jl34DeW3Z6OyRycKgTxjsC2ulEgUQ3ogMT-pexGU9xrgIgrrpPSKSBQjnszO07T2U_3awMDtjH7LGMaHERpAqoSbTMntII24u-D4up0njLr_9sEdrE8JOcW0AxlTQIWdEtw0nQa1Ugxz8VxcBIKNnUt8AgnStYFK4Y=] 6.[5] Sampling Techniques for FTIR Spectroscopy - JASCO Inc. jascoinc.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkgZOpTYTS_X1u1bdh8Y5N0vp2qEyYEDUt8YFvky-4kPIGw9um3qpXlmvIJL0nIZFnZLyBqNoRe6Enaawpy3f0jwogliiqtxFpUzs5TXgno7VlkVTTNijukwWHfz8ifVRKPupkaIkPRDWm6VSY_6vGDrr9SyW1guvnpmwJ3UiSVcPvpQJFSEsiSO6fkF9hqLmOq8sl1f0xJn0lVcE=]

Sources

Elemental Analysis Standards for Fluorinated Iodobenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Fluorinated Iodobenzoic Acids Content Type: Publish Comparison Guide

The "Poly-Halogenated" Analytical Gap

In modern drug discovery, the incorporation of fluorine and iodine into aromatic scaffolds is a potent strategy for modulating metabolic stability and binding affinity. However, these "poly-halogenated" matrices present a severe challenge for verifying elemental composition (CHN/X).

Standard reference materials like Benzoic Acid or Acetanilide are insufficient for validating the combustion of fluorinated iodobenzoic acids. They fail to account for two critical failure modes:

  • Silica Erosion (The Fluorine Effect): High-temperature combustion of organofluorine generates HF and SiF₄, which aggressively attack quartz combustion tubes, leading to leaks and incomplete oxidation.

  • Iodine Sublimation & Memory Effects: Iodine (

    
    ) is heavy, prone to sublimation, and can form stable oxides (
    
    
    
    ) that resist reduction, leading to "tailing" signals or low recovery in subsequent runs.

This guide compares the performance of traditional standards against 2-Fluoro-4-iodobenzoic acid , a matrix-matched secondary standard that bridges this analytical gap.

Technical Comparison: The "Hero" vs. The "Standard"

The following table contrasts the suitability of a generic standard (Benzoic Acid) against the specific "Hero" standard (2-Fluoro-4-iodobenzoic acid) for validating poly-halogenated samples.

Table 1: Comparative Suitability for Poly-Halogenated Matrices
FeatureStandard: Benzoic Acid (

)
Hero: 2-Fluoro-4-iodobenzoic Acid (

)
Impact on Analysis
F/I Content 0% / 0%7.1% F / 47.7% I Critical: Validates the system's ability to recover halogens quantitatively.
Combustion Temp Moderate (~900°C)High (>1000°C required) Verifies that the furnace temperature and oxygen boost are sufficient for refractory C-F bonds.
Additive Requirement NoneRequires

or

Tests the efficacy of combustion aids in preventing metal-halide formation.
Tube Interaction InertAggressive (F attacks

)
Confirms the integrity of the quartz tube protection (e.g., MgO liners).
Hygroscopicity LowLow to Moderate Both are stable, but the iodinated form requires storage in amber vials to prevent photodegradation.
The Combustion Failure Mechanism

The diagram below illustrates why a standard non-halogenated reference fails to predict the behavior of a fluorinated iodobenzoic acid sample during analysis.

CombustionFailure cluster_0 Standard Benzoic Acid cluster_1 Fluorinated Iodo-Sample BA Benzoic Acid (C, H, O) Comb1 Combustion (950°C) BA->Comb1 Res1 CO2 + H2O (Clean Release) Comb1->Res1 FI 2-F-4-I-Benzoic Acid (C, H, F, I) Comb2 Combustion (950°C) FI->Comb2 Fail1 HF + SiF4 (Tube Etching) Comb2->Fail1 No Additive Fail2 I2 / I2O5 (Incomplete Red.) Comb2->Fail2 Low Temp

Caption: Figure 1. Failure pathways in non-optimized combustion. Without matrix-matched validation, F and I cause instrument damage and low recovery.

Recommended Protocols

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance in your lab, you must use a self-validating system.

Protocol A: Dynamic Flash Combustion (CHN Analysis)

For determination of Carbon, Hydrogen, and Nitrogen in the presence of F/I.

The Challenge: Fluorine interferes with C/H detection by etching the quartz tube. The Solution: Use a "Fluorine Kit" setup with 2-Fluoro-4-iodobenzoic acid as the daily check standard.

  • Reactor Preparation:

    • Use a quartz tube with a magnesium oxide (MgO) liner or a specific commercial "FluoAdso" layer to trap Fluorine before it reaches the silica wall [1].

    • Additive: Add 10–20 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      directly to the tin capsule containing the sample.
      • Why?

        
         acts as a powerful oxidant to break the stable C-F bond. 
        
        
        
        prevents the formation of non-volatile metal fluorides/iodides [2].
  • Instrument Parameters:

    • Combustion Temp: Raise to 1050°C (vs. standard 950°C) to ensure complete oxidation of the halogenated ring.

    • Oxygen Dosing: Increase

      
       loop volume by 20% to account for the oxidant demand of the additives.
      
  • Validation Criteria:

    • Run 2-Fluoro-4-iodobenzoic acid as an unknown.

    • Pass: Carbon recovery

      
      .
      
    • Fail: Carbon recovery

      
       (Indicates encapsulation by inorganic fluorides or incomplete combustion).
      
Protocol B: Combustion Ion Chromatography (CIC)

For definitive quantification of Fluorine and Iodine.[1]

The Challenge: Simultaneous recovery of F and I is difficult because F requires basic absorption, while I can form volatile species. The Solution: Automated combustion with a specific absorption matrix.

  • Combustion:

    • Inject sample into a ceramic boat; combust at 1000°C in a pyrohydrolytic environment (

      
       + water vapor).
      
  • Absorption:

    • Use a Peroxide/Alkaline absorber solution (

      
       in dilute 
      
      
      
      ).
      • Why?

        
         captures 
        
        
        
        as
        
        
        .
        
        
        reduces elemental Iodine (
        
        
        ) and Iodate (
        
        
        ) to Iodide (
        
        
        ), ensuring a single species for IC detection [3].
  • Separation (IC):

    • Column: Anion exchange (e.g., Metrosep A Supp 5).

    • Eluent: Carbonate/Bicarbonate.

    • Validation: The molar ratio of F:I in the standard must be 1:1 (within 2% error).

Experimental Workflow: Qualifying the Standard

Use this workflow to qualify a new batch of 2-Fluoro-4-iodobenzoic acid as your internal lab standard.

ValidationWorkflow Start New Batch: 2-F-4-I-Benzoic Acid Step1 1. Homogeneity Check (DSC / HPLC >99.5%) Start->Step1 Step2 2. Water Content (Karl Fischer) Step1->Step2 Step3 3. Method A (CHN) vs. NIST Acetanilide Step2->Step3 Step4 4. Method B (CIC) vs. NaF / KI Standards Step3->Step4 Decision Recoveries 99.6 - 100.4%? Step4->Decision Approve APPROVED Secondary Standard Decision->Approve Yes Reject REJECT Recalculate or Discard Decision->Reject No

Caption: Figure 2. Qualification workflow for establishing a secondary halogenated standard.

References
  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Elementar. (2022).[2] Analysis of fluorine, chlorine, bromine, and iodine in organic compounds.[3][4] Technical Note. Link

  • U.S. EPA. (2022). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[4][5]Link

  • Sigma-Aldrich. (2024). 2-Fluoro-4-iodobenzoic acid Product Specification.Link

Sources

Safety Operating Guide

5-Bromo-3-fluoro-2-iodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized, multi-halogenated aromatic compounds in advanced drug discovery and materials science workflows. 5-Bromo-3-fluoro-2-iodobenzoic acid is a prime example of a valuable synthetic building block that presents unique, stringent waste management challenges.

Improper disposal of densely halogenated aromatics—specifically those containing a combination of bromine, fluorine, and iodine—can lead to severe environmental contamination, including the potential formation of highly toxic dioxins or furans upon uncontrolled combustion. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profile & Quantitative Risk Assessment

To design an effective disposal strategy, we must first establish the physicochemical properties and regulatory classification of the material.

Table 1: Physicochemical and Regulatory Profile of 5-Bromo-3-fluoro-2-iodobenzoic acid

Property / ParameterValue / ClassificationCausality / Impact on Disposal
CAS Number 1335511-41-5Unique identifier required for SDS tracking and hazardous waste manifesting[2].
Molecular Formula C7H3BrFIO2High halogen-to-carbon ratio dictates specialized high-temperature incineration[3].
Molecular Weight 344.91 g/mol High density; significantly impacts waste container weight limits and accumulation thresholds[4].
RCRA Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated waste to prevent toxic emissions and reduce disposal costs[5].
Primary Hazard Irritant, Environmental ToxicityMandates specific PPE (nitrile gloves, goggles) and secondary containment during all handling[6].

The Causality Behind Halogenated Waste Segregation

Why do we strictly separate 5-Bromo-3-fluoro-2-iodobenzoic acid from standard organic waste? The presence of carbon-halogen bonds fundamentally alters the combustion profile of the waste.

Under EPA RCRA guidelines, halogenated organic wastes require specialized, high-temperature incineration equipped with caustic scrubbers[3]. These scrubbers are necessary to neutralize highly corrosive and toxic acidic combustion byproducts, such as Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Hydrogen Iodide (HI). Mixing this compound with non-halogenated waste not only violates RCRA protocols but also exponentially increases laboratory disposal costs, as the entire mixed volume must then be treated as halogenated waste[5].

Self-Validating Disposal Protocols

A self-validating protocol ensures that every physical action has a verifiable safety check, eliminating ambiguity at the bench.

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Verification: Confirm the waste is strictly solid and free of incompatible reactive solvents (e.g., strong oxidizing agents or active metals).

  • Containment: Transfer the solid waste into a chemically compatible, heavy-duty container (e.g., high-density polyethylene, HDPE).

    • Causality: HDPE resists degradation from trace acidic residues that might form if the compound is exposed to ambient moisture.

  • Segregation: Label the container explicitly as "Hazardous Waste - Solid Halogenated Organic (Contains Br, F, I)". Do not mix with non-halogenated solids[5].

  • Storage: Place the container in a designated Hazardous Waste Storage Area with secondary containment. Ensure the container is tightly capped when not actively adding waste.

  • Manifesting: Coordinate with a licensed hazardous waste contractor for final removal within the 180-day RCRA accumulation limit[7].

Protocol B: Disposal of Liquid Waste (Compound in Solution)
  • Solvent Identification: Identify the carrier solvent (e.g., DMSO, DMF, or Methanol).

  • Aqueous vs. Organic Segregation:

    • Organic Solutions: Pour into a designated "Halogenated Organic Solvent Waste" carboy.

      • Causality: Keeps BTU (heating value) profiles predictable for the incineration facility[1].

    • Aqueous Solutions: Check the pH. If the solution is highly acidic (pH ≤ 2), adjust the pH to neutral (pH 6-8) using dilute NaOH or NaHCO3, then collect in a "Halogenated Aqueous Waste" container.

      • Causality: RCRA defines aqueous waste with a pH of 2 or less as a Corrosive Hazardous Waste (D002)[8]. Neutralizing the solution prevents container degradation and removes the D002 characteristic.

  • Headspace Management: Never fill liquid waste containers beyond 80% capacity.

    • Causality: Allows safe volume for thermal expansion and prevents pressure buildup.

  • Labeling: Apply a RCRA-compliant hazardous waste label indicating the exact composition (e.g., "10% 5-Bromo-3-fluoro-2-iodobenzoic acid in Methanol").

Protocol C: Spill Cleanup and Decontamination
  • Evacuation & PPE: Immediately don chemical safety goggles, chemically resistant nitrile gloves, and a lab coat[6].

  • Containment:

    • For solid spills: Gently sweep up the powder using a spark-proof brush and dustpan to minimize aerosolization.

    • For liquid spills: Apply an inert, non-combustible absorbent such as vermiculite or sand[6].

  • Collection: Transfer all absorbed material, sweepings, and contaminated PPE into a solid halogenated waste container.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual organics, followed by soap and water. Collect all washings as halogenated liquid waste.

Waste Management Workflow Diagram

The following logical workflow illustrates the decision-making process for segregating and disposing of 5-Bromo-3-fluoro-2-iodobenzoic acid to ensure total RCRA compliance.

G Start 5-Bromo-3-fluoro-2-iodobenzoic Acid Waste Generated CheckState Determine Physical State Start->CheckState SolidState Solid Waste (Powder/Crystals) CheckState->SolidState LiquidState Liquid Waste (In Solution) CheckState->LiquidState SolidContainer HDPE Container (Solid Halogenated Waste) SolidState->SolidContainer CheckSolvent Determine Carrier Solvent LiquidState->CheckSolvent Labeling Apply RCRA-Compliant Label (Specify Br, F, I content) SolidContainer->Labeling OrganicSolvent Organic Solvent (e.g., DMSO, MeOH) CheckSolvent->OrganicSolvent AqueousSolvent Aqueous Solution CheckSolvent->AqueousSolvent LiquidOrgContainer Halogenated Organic Liquid Waste Carboy OrganicSolvent->LiquidOrgContainer Neutralize Neutralize to pH 6-8 (Remove D002 Hazard) AqueousSolvent->Neutralize LiquidAqContainer Halogenated Aqueous Waste Carboy Neutralize->LiquidAqContainer LiquidOrgContainer->Labeling LiquidAqContainer->Labeling Storage Secondary Containment (< 180 Days Storage) Labeling->Storage Incineration High-Temperature Incineration (Licensed EPA/RCRA Facility) Storage->Incineration

RCRA-compliant segregation and disposal workflow for 5-Bromo-3-fluoro-2-iodobenzoic acid.

References

  • Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL: [Link]

  • Title: Hazardous Waste Management Program Source: Eastern Washington University URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Hazardous Waste Codes (D002 Corrosivity) Source: UGA Environmental Safety Division URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Bromo-3-fluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1335511-41-5 Chemical Family: Poly-halogenated Benzoic Acid Derivatives Physical State: Solid (White to Off-white Crystalline Powder)

Part 1: Core Safety Directive

Warning: This compound combines three distinct halogen substituents (Bromine, Fluorine, Iodine) on a benzoic acid core. While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., 2-iodobenzoic acid, 2-bromo-5-fluorobenzoic acid) exhibit significant mucosal irritation and potential corrosivity. Treat this chemical as a severe skin, eye, and respiratory irritant.

The Golden Rule of Handling: Do not rely solely on PPE. Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.

Part 2: Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of halogenated benzoic acids, the following GHS classifications apply:

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Cat 2A/1H319: Causes serious eye irritation.[2][3] (Potential for H318: Serious eye damage due to acidity).[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][5]

Critical Incompatibilities:

  • Strong Oxidizers: Risk of liberating toxic halogen vapors (

    
    , 
    
    
    
    ).
  • Strong Bases: Exothermic neutralization; rapid salt formation.

Part 3: Personal Protective Equipment (PPE) Matrix
1. Hand Protection: The "Double-Barrier" Protocol

Latex gloves are insufficient for halogenated organic acids due to poor chemical resistance against organic solvents often used in conjunction (e.g., DCM, DMF).

Recommended Protocol:

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (High-Risk Blue/Purple).

  • Technique: "Visual Breach Check" – If the outer glove is compromised or stained, strip it immediately. The inner glove protects you during the change.

Glove Compatibility Table

MaterialBreakthrough Time (Solid)Breakthrough Time (Solution)Recommendation
Nitrile (Standard) > 480 min30-60 min (Solvent dependent)Primary Choice
Latex < 10 minImmediate FailureDO NOT USE
Laminate (Silver Shield) > 480 min> 480 minUse for Spill Cleanup
2. Ocular & Respiratory Protection[4][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate if fine dust is generated during weighing.

  • Respiratory:

    • Standard Operation: Handling must occur inside a certified Chemical Fume Hood.

    • Spill/Dust Generation: If hood containment is breached, use a half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.

Part 4: Operational Handling Protocol
Step 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood face velocity is between 80–100 fpm.

  • Prepare Decontamination Solution: 5% Sodium Bicarbonate (

    
    ) or saturated Sodium Thiosulfate (if iodine liberation is suspected).
    
Step 2: Weighing & Transfer
  • Static Control: Halogenated powders are often static-prone. Use an anti-static gun or ionizer if available.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is wet or in solution (corrosion risk); use PTFE-coated or porcelain spatulas.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Adding solid to boiling solvent can cause "bumping" and rapid evolution of acidic vapors.

  • Temperature Control: If reacting with strong nucleophiles, cool the vessel to 0°C to mitigate exothermic runaway.

Part 5: Emergency Response & Disposal[3]
Exposure Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases permeability).

  • Eye Contact: Flush for 15 minutes. Note: Iodine-containing compounds can cause corneal staining; immediate irrigation is vital.

Disposal Workflow
  • Quench: Neutralize acidic residues with dilute Sodium Bicarbonate.

  • Segregate:

    • Solid Waste: Label as "Halogenated Organic Solid."

    • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acid waste streams containing oxidizers (e.g., Nitric Acid) to prevent halogen gas evolution.

Part 6: Safety Logic Visualization

SafetyWorkflow Start START: Handling 5-Bromo-3-fluoro-2-iodobenzoic acid RiskAssess Risk Assessment: Irritant (H315, H319) Respiratory Hazard (H335) Start->RiskAssess PPE PPE Donning: 1. Goggles (ANSI Z87.1) 2. Double Nitrile Gloves 3. Lab Coat RiskAssess->PPE Control Engineering Control: Fume Hood Check (Face Velocity > 80 fpm) PPE->Control Handling Operational Handling: Weighing & Transfer (Avoid Dust Generation) Control->Handling Spill Accidental Spill? Handling->Spill Cleanup Spill Response: 1. Evacuate Area 2. Don P100 Respirator 3. Neutralize (NaHCO3) Spill->Cleanup YES Disposal Disposal: Segregate as Halogenated Waste NO Oxidizers Spill->Disposal NO Cleanup->Disposal Finish END: Decon & Wash Hands Disposal->Finish

Figure 1: Decision logic for the safe handling and spill response of halogenated benzoic acids.

References
  • BLD Pharm. (n.d.). 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5) Product & Safety Data. Retrieved from

  • Fisher Scientific. (2015).[2][7] Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid (Analogous Hazard Data). Retrieved from

  • Elemental Microanalysis. (2024). Safety Data Sheet: 2-Iodobenzoic Acid (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.). 5-Bromo-3-chloro-2-iodobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Ansell. (2023). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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